3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
説明
特性
IUPAC Name |
3-amino-1-(cyclobutylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-5-2-6-12(10(9)13)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNMXWHOYHUHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CC=C(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Process Optimization of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one: A Technical Guide
Executive Summary
The 1-alkyl-3-amino-2-pyridone scaffold is a highly privileged motif in modern drug discovery, frequently deployed as a bioisostere for anilines or benzamides to modulate physicochemical properties and improve kinase selectivity. This whitepaper provides a comprehensive, self-validating technical workflow for the synthesis of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one . By analyzing the thermodynamic and kinetic parameters of pyridone tautomerization, this guide establishes a robust two-step synthetic route: a highly regioselective N-alkylation of 3-nitro-2-pyridone, followed by a chemoselective catalytic hydrogenation.
Retrosynthetic Rationale & Mechanistic Insights
The N- vs. O-Alkylation Dichotomy
The primary challenge in synthesizing N-substituted 2-pyridones lies in the ambident nucleophilic nature of the pyridone anion. The tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine means that alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom[1].
The causality of regioselectivity is governed by Kornblum’s Rule and Hard-Soft Acid-Base (HSAB) theory:
-
O-Alkylation (Kinetic/Hard): Favored by hard electrophiles, non-polar solvents, and silver salts (Ag+), which coordinate tightly to the nitrogen, leaving the oxygen exposed.
-
N-Alkylation (Thermodynamic/Soft): Favored by soft electrophiles, polar aprotic solvents (e.g., DMF, DMSO), and large alkali metal counterions (e.g., Cs+, K+).
Recent advancements emphasize that solvent and catalyst control can heavily dictate this regioselectivity, with some protocols even utilizing micellar water systems or Brønsted acid catalysis to force N-alkylation[2][3]. Alternatively, masking strategies such as Pummerer-type reactions on 2-fluoropyridines have been employed to bypass the selectivity issue entirely[4]. However, for the incorporation of a cyclobutylmethyl group, a direct SN2 displacement using Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) is the most scalable approach. The large ionic radius of the Cs+ cation creates a "loose" ion pair with the hard oxygen anion, maximizing the nucleophilicity of the softer nitrogen atom and driving the reaction toward the thermodynamic N-alkyl product.
Pathway Selection
Instead of a de novo cyclization, a late-stage functionalization approach is selected:
-
Regioselective N-Alkylation: Coupling 3-nitro-2-pyridone with cyclobutylmethyl bromide. Bromide is chosen over chloride as a superior leaving group to facilitate the SN2 reaction at lower temperatures, suppressing kinetic O-alkylation.
-
Nitro Reduction: The electron-withdrawing nitro group is reduced to the target amine using Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere. This method is chemoselective, avoiding the over-reduction of the dihydropyridin-2-one ring.
Mechanistic Pathways & Visualizations
Fig 1: Two-step synthesis of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one.
Fig 2: Mechanistic divergence of ambident 2-pyridone anion towards N- vs O-alkylation.
Quantitative Data & Analytical Validation
To validate the theoretical mechanistic choices, empirical optimization of the base and solvent is critical. Table 1 demonstrates the profound impact of the counterion on the N:O regioselectivity ratio.
Table 1: Optimization of N-Alkylation Conditions (3-Nitro-2-pyridone + Cyclobutylmethyl bromide)
| Entry | Base | Solvent | Temp (°C) | N:O Ratio (by HPLC) | Isolated Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 4:1 | 65% |
| 2 | Cs₂CO₃ | DMF | 60 | 12:1 | 82% |
| 3 | NaH | THF | 0 to rt | 2:1 | 45% |
| 4 | Ag₂CO₃ | Toluene | 80 | 1:5 | 70% (O-alkyl favored) |
Table 2: Reduction Condition Screening for Intermediate Conversion
| Entry | Catalyst | H₂ Source | Solvent | Conversion (%) | Isolated Yield (%) |
| 1 | 10% Pd/C | H₂ (1 atm) | MeOH | >99 | 92 |
| 2 | 5% Pt/C | H₂ (1 atm) | EtOAc | 85 | 78 |
| 3 | Fe powder | NH₄Cl (aq) | EtOH/H₂O | >99 | 85 |
| 4 | SnCl₂ | HCl | EtOH | 90 | 60 (Purification issues) |
Experimental Protocols
Protocol 5.1: Synthesis of 1-(cyclobutylmethyl)-3-nitro-1,2-dihydropyridin-2-one
Self-Validating Check: The reaction progress must be monitored by LC-MS to ensure the N:O ratio remains >10:1 before quenching.
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-nitro-2-pyridone (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous Cesium Carbonate (Cs₂CO₃, 27.9 g, 85.7 mmol, 1.2 equiv) in one portion. Stir the resulting bright yellow suspension at room temperature for 30 minutes to ensure complete formation of the pyridone anion.
-
Alkylation: Dropwise, add cyclobutylmethyl bromide (11.7 g, 78.5 mmol, 1.1 equiv) via syringe.
-
Heating: Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Workup: Cool the mixture to room temperature and quench with distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).
-
Purification: Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, 3:1 to 1:1) to afford the intermediate as a pale yellow solid.
Protocol 5.2: Catalytic Hydrogenation to 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
Self-Validating Check: The complete disappearance of the yellow nitro-compound color indicates successful reduction to the amine.
-
Preparation: Dissolve 1-(cyclobutylmethyl)-3-nitro-1,2-dihydropyridin-2-one (10.0 g, 48.0 mmol) in HPLC-grade Methanol (150 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%) under a continuous stream of nitrogen to prevent autoignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) and stir vigorously at room temperature for 4-6 hours.
-
Filtration: Once TLC (DCM/MeOH 9:1) confirms the complete consumption of the starting material, flush the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional Methanol (50 mL).
-
Isolation: Concentrate the filtrate in vacuo to yield the crude amine. Recrystallize from minimal hot Ethyl Acetate/Hexanes to afford 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one as an off-white crystalline solid.
References
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water , Organic Letters, 2
-
Selective N-Alkylation of 2-Pyridones: Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives , Organic & Biomolecular Chemistry, 4
-
Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines , The Journal of Organic Chemistry, 3
-
From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation , PMC - National Institutes of Health, 1
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of physicochemical parameters in determining the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent, this document synthesizes available data with established, field-proven experimental protocols. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the evaluation and progression of novel chemical entities. The guide details methodologies for determining key properties such as solubility, lipophilicity (logP), and acidity (pKa), while also providing predicted values and contextual data from related aminopyridine analogs.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments is the characterization of its physicochemical properties. These intrinsic attributes of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. A comprehensive understanding of properties such as solubility, lipophilicity, and ionization state is paramount for predicting a compound's behavior in biological systems and for guiding its formulation into a safe and effective dosage form.
This guide focuses on 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one, a molecule featuring a substituted aminopyridinone core. The aminopyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds.[1][2] Therefore, a detailed examination of the physicochemical characteristics of this specific derivative is essential for unlocking its therapeutic potential.
Molecular Identity and Core Properties
3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is a small molecule with the following identifiers:
| Property | Value | Source |
| Chemical Name | 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one | [3] |
| CAS Number | 1785094-95-2 | [3] |
| Molecular Formula | C₉H₁₄N₂O | - |
| Molecular Weight | 166.22 g/mol | - |
| Chemical Structure | ![]() | - |
While specific experimental data for this compound is not extensively available in the public domain, we can predict certain properties and provide standardized methods for their empirical determination.
Lipophilicity: A Key Determinant of Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor influencing its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Predicted LogP
In the absence of experimental data, computational models provide a valuable estimation of a compound's logP.
| Parameter | Predicted Value | Method |
| XLOGP3 | 0.8 | SwissADME[4][5] |
This predicted value suggests that 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one possesses a balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates.
Experimental Determination of LogP: The Shake-Flask Method
The "shake-flask" method remains the gold standard for accurate logP determination due to its direct measurement of partitioning.[6]
This protocol is designed to achieve a true equilibrium of the solute between two immiscible phases, n-octanol and water, at a controlled temperature. Subsequent quantification of the solute in each phase allows for the calculation of the partition coefficient.
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Seal the vial and shake gently on an orbital shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is the base-10 logarithm of P.
-
Caption: Workflow for experimental logP determination.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical factor for orally administered drugs, as dissolution is often the rate-limiting step for absorption.[7] Poor solubility can lead to low bioavailability and therapeutic failure.
Predicted Solubility
Computational tools can provide an initial estimate of a compound's aqueous solubility.
| Parameter | Predicted Value | Solubility Class | Method |
| LogS (ESOL) | -1.5 | Soluble | SwissADME[8][9] |
The predicted LogS value suggests that 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is likely to have good aqueous solubility.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is also the benchmark for determining thermodynamic (equilibrium) solubility.[10]
This method ensures that a true equilibrium is established between the dissolved and solid states of the compound in a specific solvent at a given temperature. This provides the most accurate measure of a compound's intrinsic solubility.
-
Sample Preparation:
-
Add an excess amount of solid 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one to a series of vials containing the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
Filter the resulting slurry through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Reporting:
-
Express the solubility in units of µg/mL or mM.
-
Caption: Workflow for thermodynamic solubility determination.
Ionization Constant (pKa): Impact on Solubility and Receptor Binding
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is crucial as it influences a compound's solubility, permeability, and potential for ionic interactions with biological targets.[11]
Predicted pKa
Based on the structure, which contains a basic amino group, we can predict the pKa.
| Parameter | Predicted Value |
| Basic pKa | 4.5 - 5.5 |
This prediction suggests that at physiological pH (7.4), a significant portion of the molecule will be in its neutral form.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12][13]
This method involves the gradual addition of a titrant (acid or base) to a solution of the compound and monitoring the resulting pH changes. The inflection point of the titration curve corresponds to the pKa.
-
Instrument Calibration:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
-
Sample Preparation:
-
Dissolve a precise amount of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).
-
-
Titration:
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.
-
Record the pH at regular intervals of titrant addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Chemical Stability
The stability of a drug candidate under various conditions is a critical parameter that can impact its shelf-life, formulation, and in vivo performance. For aminopyridine derivatives, stability can be influenced by factors such as pH and oxidative stress.[14][15]
Stability Assessment Protocol
A forced degradation study is a common approach to evaluate the stability of a compound.
By subjecting the compound to harsh conditions, potential degradation pathways can be identified, and the stability-indicating nature of an analytical method can be validated.
-
Stress Conditions:
-
Prepare solutions of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one in various media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
-
Analysis:
-
At specified time points, analyze the samples by HPLC-UV.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
The percentage of degradation is calculated based on the change in the parent compound's peak area.
-
This information helps to identify conditions under which the compound is unstable.
-
Conclusion
This technical guide has outlined the key physicochemical properties of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one and provided detailed, actionable protocols for their experimental determination. While some properties are currently based on in silico predictions, the methodologies described herein provide a robust framework for empirical validation. A thorough understanding and characterization of these parameters are fundamental for the successful progression of this compound, or any drug candidate, through the development pipeline. The presented information serves as a foundational resource for researchers to make informed decisions and to design further studies aimed at elucidating the full therapeutic potential of this promising chemical entity.
References
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]
-
Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. (2006, October 5). Wiley Online Library. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]
-
SOLUBILITY AND DISSOLUTION FOR DRUG. Pharmapproach. [Link]
-
Ricadat, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]
-
Properties of 3-aminopyridin-2-one fragment 1. ResearchGate. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one 95%. AiFChem, an Xtalpi Company. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). (2021, July 21). ResearchGate. [Link]
-
Development of Methods for the Determination of pKa Values. Semantic Scholar. [Link]
-
3-amino-1-cyclobutyl-1,2-dihydropyridin-2-one — Chemical Substance Information. NextSDS. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. [Link]
-
Swiss ADME Predictions of Phytoconstituents Present in Ocimum sanctum Linn. (2023, August 10). ResearchGate. [Link]
-
Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. (2025, January 7). International Journal of Pharmacy & Pharmaceutical Research. [Link]
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CAS number 1785094-95-2 chemical structure and properties
Comprehensive Technical Guide on CAS 1785094-95-2: 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one in Medicinal Chemistry
Executive Overview
As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing a molecule's pharmacokinetic profile while maintaining its target binding affinity. The incorporation of specialized, sterically constrained building blocks represents a strategic approach to overcoming these developability bottlenecks. CAS 1785094-95-2 , chemically known as 3-amino-1-cyclobutyl-1,2-dihydropyridin-2-one, is a highly valuable primary N-heteroaryl amine utilized extensively in modern medicinal chemistry[1]. By fusing a rigid cyclobutyl moiety with a versatile 3-amino-2-pyridone core, this building block serves as an advanced bioisostere and a critical intermediate for synthesizing complex enzyme inhibitors and receptor ligands.
Structural Rationale & Pharmacophore Design
The architectural design of CAS 1785094-95-2 is not arbitrary; it is engineered to solve specific physicochemical challenges in lead optimization.
-
The 2-Pyridone Core (Bioisosterism): 2-Pyridones are widely deployed as metabolically stable bioisosteres for phenols, anilines, and amides[2]. They provide a "locked" cis-amide bond equivalent, offering predictable hydrogen-bond acceptor properties via the carbonyl oxygen while resisting proteolytic cleavage.
-
The Cyclobutyl Substitution (Entropic Advantage): N-alkylation with a cyclobutyl group introduces a unique lipophilic topology[3]. Unlike linear alkyl chains (e.g., propyl or butyl) which suffer from high conformational entropy, the cyclobutyl ring restricts the conformational space. This rigidity reduces the entropic penalty upon binding to a target protein, often translating to enhanced binding affinity and improved metabolic stability.
-
The 3-Amino Handle (Diversification): The primary amine at the C3 position acts as the primary vector for chemical diversification[3]. It is primed for amide coupling, urea formation, or Buchwald-Hartwig cross-coupling, allowing for the rapid generation of structure-activity relationship (SAR) libraries.
Figure 1: Pharmacophore logic and structural breakdown of CAS 1785094-95-2.
Physicochemical and Structural Properties
To facilitate accurate stoichiometric calculations and predictive ADME modeling, the quantitative data for CAS 1785094-95-2 is summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-amino-1-cyclobutyl-1,2-dihydropyridin-2-one | [1] |
| CAS Number | 1785094-95-2 | [1] |
| Molecular Weight | 164.20 g/mol | [3] |
| Chemical Formula | C9H12N2O | [3] |
| SMILES String | NC1=CC=CN(C1=O)C2CCC2 | [3] |
| Calculated LogP (CLogP) | 0.1 | [3] |
| Product Class | Primary Amines / Building Blocks | [3] |
| Storage Conditions | Room Temperature (RT) | [3] |
Synthetic Utility in Medicinal Chemistry
The synthesis and functionalization of N-substituted 3-amino-2-pyridones have seen significant advancements, often utilizing tandem Knoevenagel condensation/cyclization or direct N-alkylation of 3-nitro-2-pyridones followed by reduction[2].
When utilizing CAS 1785094-95-2 as a starting material, chemists must account for the distinct electronic environment of the 3-amino group. Because the amine is conjugated with the electron-withdrawing carbonyl group of the pyridone ring, its nucleophilicity is inherently lower than that of a standard aliphatic amine. Consequently, standard coupling reagents (like EDC/HOBt) often yield sluggish reaction rates. To overcome this, highly reactive uronium-based coupling agents (such as HATU) or elevated temperatures in cross-coupling reactions are required to drive full conversion.
Advanced Experimental Protocol: Self-Validating Amide Coupling
The following protocol details a highly efficient, self-validating workflow for coupling CAS 1785094-95-2 with a generic carboxylic acid to form a complex amide. Every step is designed with explicit causality to ensure maximum yield and purity.
Step-by-Step Methodology:
-
Preparation & Activation: Dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: Anhydrous DMF is critical to prevent the competitive hydrolysis of the highly reactive OAt-active ester intermediate formed by HATU.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise to the mixture and stir at 0 °C for 15 minutes.
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating rapid attack on the HATU reagent to generate the active ester without participating in unwanted side reactions.
-
-
Nucleophilic Coupling: Introduce CAS 1785094-95-2 (1.0 equiv.)[3] to the activated mixture. Remove the ice bath, allow the reaction to warm to room temperature, and stir under a nitrogen atmosphere for 2–4 hours.
-
Causality: The reduced nucleophilicity of the 3-amino-pyridone dictates the use of a slight excess of the activated electrophile and sufficient reaction time to ensure complete conversion.
-
-
Workup & Extraction: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution.
-
Causality: The 5% LiCl wash is a highly effective, field-proven technique for partitioning residual DMF out of the organic layer and into the aqueous phase, preventing DMF carryover during concentration.
-
-
Self-Validation (Analytical Check): Concentrate the organic layer under reduced pressure. Analyze the crude residue via LC-MS.
-
Causality & Validation: The protocol validates its own success through the complete disappearance of the specific starting material mass peak (m/z 165.1 [M+H]⁺) and the emergence of the target product mass. If m/z 165.1 persists, it indicates incomplete activation, prompting the addition of 0.5 equiv. HATU.
-
Figure 2: Self-validating synthetic workflow for amide coupling using CAS 1785094-95-2.
Conclusion
CAS 1785094-95-2 is far more than a simple building block; it is a meticulously designed structural motif that addresses complex developability issues in medicinal chemistry. By leveraging the hydrogen-bonding capacity of the pyridone core and the entropic benefits of the cyclobutyl ring, researchers can utilize this compound to synthesize highly potent, metabolically stable therapeutics.
Sources
A Technical Guide to the Discovery and Development of Novel Aminopyridinone Derivatives
Introduction
The aminopyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These heterocyclic compounds have garnered significant attention over the last few decades due to their diverse pharmacological activities. A critical application of aminopyridinone derivatives is in the development of small molecule kinase inhibitors. Protein kinases are a large family of enzymes that play pivotal roles in regulating cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.
The aminopyridinone core can act as a bioisostere for the purine scaffold of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. This guide provides an in-depth technical overview of the modern workflow for discovering and developing novel aminopyridinone-based kinase inhibitors, from initial target identification to preclinical evaluation. We will explore the causal logic behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: Target Identification and Lead Discovery
The journey to a novel therapeutic begins with identifying and validating a biological target. For aminopyridinone derivatives, the primary targets are often protein kinases driving disease pathology.
Target Selection
The selection of a specific kinase target is driven by a deep understanding of disease biology. Key considerations include:
-
Genetic and Functional Validation: Is there strong evidence linking the kinase to the disease? This can come from genetic studies (e.g., mutations or amplifications in cancer) or functional genomics (e.g., RNAi or CRISPR screens).
-
Druggability: Does the kinase have a well-defined ATP-binding pocket that is accessible to small molecules? The vast majority of kinases are considered "druggable".
-
Therapeutic Window: Is it possible to inhibit the target kinase to achieve a therapeutic effect without causing unacceptable toxicity? This often relates to the kinase's selectivity and its role in normal physiology.
High-Throughput Screening (HTS) for Hit Identification
Once a target kinase is selected, the next step is to identify "hits"—small molecules that show inhibitory activity. High-Throughput Screening (HTS) is a cornerstone of this process, allowing for the rapid assessment of large compound libraries.
Causality in HTS Assay Design:
The choice of HTS assay technology is critical for success. The ideal platform should be robust, sensitive, and minimize false positives. Luminescence-based ADP detection assays, such as ADP-Glo™, are widely used because they offer a universal method for measuring the activity of any ADP-generating enzyme, including all kinases. This technology measures the amount of ADP produced in a kinase reaction, providing a direct measure of enzyme activity. Its high sensitivity allows for the detection of inhibitors at low substrate conversion rates, which is crucial for identifying potent hits.
Experimental Protocol: ADP-Glo™ Kinase Assay for HTS
This protocol outlines a typical HTS workflow for identifying aminopyridinone inhibitors of a target kinase.
Self-Validation System:
-
Positive Control: A known, potent inhibitor of the target kinase.
-
Negative Control: DMSO (the vehicle for the compound library).
-
Z'-factor Calculation: This statistical parameter is used to assess the quality of the HTS assay. A Z'-factor of 0.75 or higher indicates a high-performance assay suitable for HTS.
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer nanoliter volumes of each compound from the aminopyridinone library into a 384-well assay plate.
-
Include wells with the positive control inhibitor and DMSO-only wells for the negative control.
-
-
Kinase Reaction:
-
Add the target kinase and its specific substrate to the assay plate.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km value for the kinase to ensure the sensitive detection of competitive inhibitors.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which contains the enzyme ultragluciferase and its substrate. This enzyme converts ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a 10 µM concentration).
-
Fragment-Based Lead Discovery (FBLD)
An alternative to HTS is FBLD. This approach starts with identifying low-molecular-weight fragments (typically <300 Da) that bind weakly to the target. These fragments are then optimized and grown into more potent lead compounds. The 3-aminopyridin-2-one motif itself has been successfully used as a starting fragment for developing potent and selective kinase inhibitors.
Part 2: Lead Optimization
Once initial hits are identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and drug-like properties of the initial compounds.
Structure-Activity Relationship (SAR) Studies
SAR analysis is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a hit compound and assessing the impact on its biological activity. This process helps to identify the key chemical moieties responsible for binding to the target and provides a roadmap for rational drug design.
For aminopyridinone derivatives, SAR studies often explore substitutions at various positions of the pyridinone ring. For example, in the development of inhibitors for Interleukin-2 inducible T-cell kinase (Itk), functionalization of the 3-amino group led to a rapid increase in inhibitory activity, while introducing a substituted heteroaromatic ring at the 5-position was key to achieving selectivity.
Data Presentation: SAR Table
The results of SAR studies are typically summarized in tables to allow for easy comparison.
| Compound | R1 Group | R2 Group | Kinase IC50 (nM) |
| 1a | -H | -Phenyl | 850 |
| 1b | -H | -4-Fluorophenyl | 420 |
| 1c | -CH3 | -Phenyl | 910 |
| 1d | -CH3 | -4-Fluorophenyl | 455 |
| 2a | -H | -4-Pyridyl | 75 |
| 2b | -H | -2-Aminopyrimidine | 15 |
This is a representative table; data is illustrative.
From this illustrative data, a medicinal chemist could infer that a 4-pyridyl or 2-aminopyrimidine group at the R2 position is beneficial for potency, while a methyl group at R1 is detrimental.
Structure-Based Drug Design (SBDD)
SBDD utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of more potent and selective inhibitors. By visualizing how a compound binds to the active site, chemists can make rational modifications to improve interactions and displace water molecules, which can lead to significant gains in potency and selectivity.
Optimizing for ADME Properties
In addition to potency and selectivity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of these properties is crucial. For example, in the development of aminopyrimidine derivatives as TRK inhibitors, promising compounds were evaluated for their stability in liver microsomes and plasma, as well as their potential to inhibit cytochrome P450 enzymes.
Part 3: Preclinical Development
Once a lead candidate with a desirable balance of potency, selectivity, and ADME properties is identified, it enters preclinical development. This stage involves a more rigorous evaluation of the compound's efficacy and safety before it can be considered for human clinical trials.
In Vitro and In Vivo Pharmacology
-
Cellular Assays: The optimized inhibitor is tested in relevant cancer cell lines to confirm that its biochemical potency translates into cellular activity (e.g., inhibition of cell proliferation).
-
In Vivo Efficacy Models: The compound's efficacy is then evaluated in animal models of the disease. For instance, a novel 5-phenoxy-2-aminopyridine derivative, an irreversible BTK inhibitor, was tested in a Raji xenograft mouse model, where it significantly reduced tumor size.
Toxicology Studies
Comprehensive safety and toxicology studies are conducted in animals to identify any potential adverse effects and to determine a safe starting dose for human trials.
Visualization of the Drug Discovery Workflow
The overall process can be visualized as a multi-stage pipeline.
Caption: High-level workflow for aminopyridinone drug discovery.
Conclusion and Future Directions
The discovery and development of novel aminopyridinone derivatives continue to be a vibrant area of research, particularly in the pursuit of new kinase inhibitors for oncology and other indications. The success of this field relies on the tight integration of medicinal chemistry, structural biology, and pharmacology. Future challenges and opportunities include the development of inhibitors against novel and challenging kinase targets, the design of allosteric inhibitors to achieve greater selectivity, and overcoming mechanisms of drug resistance. The principles and methodologies outlined in this guide provide a solid framework for navigating the complex but rewarding path of bringing new aminopyridinone-based therapies to patients.
References
- High Throughput Screening for Protein Kinase Inhibitors. (n.d.). Bentham Science Publishers.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega Corporation.
- Lee, J., Park, I. S., Park, G., Cho, K., Park, H. S., & Min, D. H. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. RSC Publishing.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9). Journal of the Chilean Chemical Society.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 10). ResearchGate.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90.
- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
- Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2023, March 15). PubMed.
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). PMC.
- Development of Small Macrocyclic Kinase Inhibitors. (2022, January 14). Taylor & Francis.
- Structure-based optimization of aminopyridines as PKCθ inhibitors. (n.d.). ResearchGate.
- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023, June 2). PubMed.
- Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC.
- Small molecule MET kinase inhibitors: Evolution, rational design, and early clinical knowledge. (2025, November 6). PubMed.
- Development of Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. (2022, December 20). Journal of Medicinal Chemistry - ACS Publications.
- Bonafoux, D. F., Bonar, S. L., Clare, M., Donnelly, A. M., Glaenzer, J. L., Guzova, J. A., Huang, H., Kishore, N. N., Koszyk, F. J., Lennon, P. J., Libby, A., Mathialagan, S., Oburn, D. S., Rouw, S. A., Sommers, C. D., Tripp, C. S., Vanella, L. J., Weier
The Cyclobutylmethyl Group: A Guide to Its Strategic Role in Molecular Interactions
Abstract
In the landscape of medicinal chemistry and drug design, the strategic incorporation of specific molecular fragments can profoundly influence a compound's efficacy, selectivity, and pharmacokinetic profile. Among these, the cyclobutylmethyl (CBM) group has emerged as a uniquely valuable substituent. This technical guide provides an in-depth analysis of the CBM group's role in molecular interactions, intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, its impact on receptor binding and metabolic stability, and provide practical insights into its application, supported by established experimental and computational methodologies.
Introduction: The Unique Appeal of a Strained Ring
The cyclobutylmethyl group, a four-membered carbocycle attached via a methylene linker, is increasingly utilized in modern drug design.[1] Its appeal lies in a unique combination of steric bulk, conformational constraint, and metabolic resilience that distinguishes it from more common alkyl groups like tert-butyl or cyclohexyl.[2] The inherent ring strain of the cyclobutane moiety results in a puckered, three-dimensional structure with distinct electronic properties and a defined spatial arrangement.[3] These characteristics allow the CBM group to serve as a versatile tool for medicinal chemists, enabling the fine-tuning of a molecule's interaction with its biological target and its overall disposition within the body. This guide will dissect the structural and electronic underpinnings of the CBM group's utility and illustrate its strategic deployment through case studies and established scientific principles.
Physicochemical Properties of the Cyclobutylmethyl Group
The influence of the CBM group on a molecule's behavior is rooted in its distinct structural and electronic characteristics. Understanding these properties is crucial for its rational application in molecular design.
2.1. Conformational Analysis and Steric Profile
Unlike acyclic alkyl groups, the CBM moiety possesses a defined, non-planar structure. The cyclobutane ring is not flat but exists in a "puckered" or "folded" conformation to alleviate some of the torsional strain that would be present in a planar arrangement.[4] One carbon atom typically sits about 25° out of the plane of the other three. This puckered nature, combined with the rotational freedom of the exocyclic methylene bridge, creates a unique three-dimensional profile that can be exploited to achieve precise shape complementarity within a protein's binding pocket.
The steric bulk of the CBM group is substantial, often compared to that of an isobutyl or neopentyl group, yet its conformational preferences provide a more defined and rigid scaffold. This can be advantageous for restricting the conformational freedom of a flexible ligand, pre-organizing it into a bioactive conformation and thereby enhancing binding affinity.
Diagram: Conformational Landscape of a Cyclobutylmethyl Group
The following diagram illustrates the key rotational conformations around the C-C bond linking the cyclobutane ring to the rest of the molecule, highlighting the energetic differences between staggered and eclipsed forms.
Caption: Rotational energy profile of the CBM group.
2.2. Electronic Effects and Lipophilicity
The C-C bonds within the cyclobutane ring possess a higher degree of s-character compared to those in larger, unstrained cycloalkanes.[2] This subtle electronic effect can influence the acidity or basicity of nearby functional groups. Primarily, however, the CBM group is considered a non-polar, hydrophobic moiety. Its contribution to a molecule's overall lipophilicity (often measured as logP) is significant and is a key factor in its ability to engage in hydrophobic interactions within a receptor's binding site.
| Group | Typical cLogP Contribution (Approx.) | Key Features |
| Methyl | +0.5 | Small, minimal steric bulk.[5] |
| Isopropyl | +1.3 | Moderate bulk, potential metabolic liability at tertiary C-H. |
| tert-Butyl | +1.8 | High bulk, can be metabolically susceptible.[6] |
| Cyclohexyl | +2.5 | High bulk, conformationally flexible (chair-boat flips). |
| Cyclobutylmethyl | +2.2 | High bulk, conformationally restricted, often metabolically robust. |
Table 1: Comparison of Physicochemical Properties of Common Alkyl Groups.
The Cyclobutylmethyl Group in Medicinal Chemistry
The true value of the CBM group is demonstrated in its application to solve common challenges in drug discovery, from enhancing potency to improving drug-like properties.
3.1. Optimizing Receptor Binding Interactions
The primary role of the CBM group in ligand-receptor interactions is to effectively fill hydrophobic pockets. Its defined three-dimensional shape can achieve a higher degree of shape complementarity than a more flexible alkyl chain, leading to increased binding affinity and selectivity.
A notable example is found in the development of inhibitors for the hepatitis C virus (HCV) NS3 protease. In the discovery of SCH 503034 (Boceprevir), the incorporation of a cyclobutylmethyl group at the P2 position was critical for achieving high potency.[7] X-ray crystallography revealed that the CBM group fits snugly into the hydrophobic S2 pocket of the enzyme, establishing favorable van der Waals contacts that a simple linear alkyl group could not replicate as effectively.
Diagram: CBM Group in a Hydrophobic Pocket
This diagram illustrates the concept of shape complementarity, where the rigid, puckered structure of the CBM group makes optimal contact with the contours of a hypothetical receptor's hydrophobic binding pocket.
Sources
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- 7. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on Dihydropyridinone Scaffold Bioactivity: A Technical Guide to Privileged N-Heterocycles
Executive Summary: The Privileged Nature of the DHPo Scaffold
In modern medicinal chemistry, the dihydropyridinone (DHPo) scaffold—encompassing both 3,4-dihydro-2(1H)-pyridones and 1,2-dihydropyridinones—has emerged as a "privileged" structural motif[1]. Characterized by a rigid six-membered nitrogen-containing heterocycle, the DHPo core possesses unique physicochemical properties, including weak alkalinity and dual hydrogen-bond donor/acceptor propensities[2]. These features allow the scaffold to bind to a diverse array of biological targets with high affinity, making it an invaluable building block for exploratory drug discovery in oncology, neuroinflammation, and cardiovascular disease[1],[2].
This technical guide synthesizes recent exploratory studies on DHPo bioactivity, detailing the mechanistic rationale behind scaffold optimization, quantitative structure-activity relationships (QSAR), and the self-validating experimental protocols required to synthesize and evaluate these compounds.
Mechanistic Bioactivity Profiles & Scaffold Evolution
Purinergic P2X7 Receptor Antagonism (Neuroinflammation)
The P2X7 receptor is an ATP-gated non-selective cation channel that acts as a gatekeeper for inflammation by controlling the release of pro-inflammatory cytokines (e.g., IL-1β) via the NLRP3 inflammasome[3].
Early high-throughput screening (HTS) campaigns identified 1,4-dihydropyridinones as potent P2X7 antagonists (IC50 ~ 104 nM)[4],[5]. However, these early hits suffered from severe metabolic liabilities. The Causality of Optimization: The 1,4-DHPo system acted as a Michael acceptor, leading to rapid glutathione (GSH) adduct formation and potential aniline mutagenicity[4]. By executing a targeted scaffold hop to a 1,2-dihydropyridinone system and introducing fluorine substitutions on the aniline ring, researchers eliminated the electrophilic vulnerability. This structural evolution prevented GSH trapping, drastically improved plasma stability, and enhanced human P2X7 potency to 23 nM[4].
P2X7 receptor signaling pathway and 1,2-DHPo antagonist blockade.
Soluble Epoxide Hydrolase (sEH) Inhibition (Cardiovascular & Pain)
The sEH enzyme hydrolyzes epoxyeicosatrienoic acids (EETs)—which possess potent anti-inflammatory and cardio-protective properties—into less active diols[6]. While traditional sEH inhibitors rely on urea-based scaffolds, they frequently suffer from poor aqueous solubility and low oral bioavailability[6].
The Causality of Optimization: To overcome these pharmacokinetic hurdles, researchers replaced the urea moiety with an amide-linked dihydropyrimidinone/dihydropyridinone secondary pharmacophore[6]. The rigid DHPo ring effectively mimics the active-site transition state of the sEH enzyme, anchoring deeply into its hydrophobic pocket while the amide linker provides essential hydrogen bonding. This approach has yielded dual FAAH/sEH inhibitors with sub-nanomolar efficacy, offering a novel therapeutic avenue for neuropathic pain[6].
Quantitative Structure-Activity Relationships (QSAR)
The following table summarizes the quantitative bioactivity data of various DHPo derivatives across distinct therapeutic targets, highlighting the structural optimizations that drove efficacy.
| Scaffold Derivative | Primary Target | Biological Activity / IC50 | Key Structural Optimization & Rationale |
| 1,4-Dihydropyridinone | Human P2X7 Receptor | IC50 = 104 nM | Initial HTS hit; limited by high metabolic liability and GSH trapping[4],[5]. |
| 1,2-Dihydropyridinone | Human P2X7 Receptor | IC50 = 23 nM | Conversion to 1,2-DHPo prevented GSH adducts; improved metabolic stability[4]. |
| DHPo-Amide Hybrid | sEH Enzyme | IC50 = 18 nM | Mimics transition state; improved bioavailability over traditional urea inhibitors[6]. |
| DHPo-Tetrazole Hybrid | FAAH / sEH Enzymes | IC50 = 1.2 nM (FAAH) | Dual inhibition achieved via active-site transition state mimicry[6]. |
| Pyridone-Ethyl Maltol | S. aureus / B. cinerea | Bacteriostatic | Inhibits pyruvate dehydrogenase; exhibits strong free radical scavenging[2]. |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes integrated checks to confirm causality and experimental success.
Protocol 1: Regioselective Multicomponent Synthesis of 3,4-DHPo
The synthesis of 3,4-DHPo relies on a one-pot, four-component reaction (MCR-4CR). The reaction is highly regioselective, a phenomenon driven entirely by the thermodynamic properties of the reagents[1].
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, combine Meldrum's acid (1 eq), a β-ketoester (1 eq), an aromatic aldehyde (1 eq), and ammonium acetate (excess) in a polar solvent (e.g., water or ethanol)[1].
-
Knoevenagel Condensation (Causality Check): Heat the mixture to 80°C. Mechanistic Causality: Meldrum's acid has a pKa of 9.97, making it significantly more acidic than the β-ketoester (pKa = 11.0)[1]. Because of this pKa differential, the aromatic aldehyde reacts exclusively with Meldrum's acid first, forming a Knoevenagel adduct. This strictly blocks the formation of the classical 1,4-dihydropyridine (Hantzsch) byproduct[1].
-
Michael Addition & Lactamization: The ammonium acetate provides the nitrogen source, triggering a nucleophile-catalyzed Michael addition followed by intramolecular lactamization to form the DHPo ring[1].
-
Isolation & Self-Validation: Quench the reaction with ice water. Filter the resulting precipitate and recrystallize from ethanol.
-
Validation: Perform 1 H-NMR and LC-MS. The complete absence of the 1,4-DHP characteristic amine proton peak validates the regioselectivity driven by the pKa differential.
-
Multicomponent reaction workflow for 3,4-dihydropyridinone synthesis.
Protocol 2: Ex Vivo FLIPR Ca2+ Flux Assay for P2X7 Antagonism
To evaluate the bioactivity of synthesized 1,2-DHPo derivatives, a real-time calcium flux assay is utilized[4].
Step-by-Step Methodology:
-
Cell Preparation: Seed 1321N1 cells stably expressing human P2X7R into 384-well black-walled, clear-bottom plates at a density of 10,000 cells/well[4]. Incubate overnight at 37°C.
-
Dye Loading: Wash cells and incubate with Fluo-4 AM (a calcium-sensitive fluorescent dye) and probenecid (to prevent dye efflux) for 45 minutes.
-
Compound Incubation & Baseline: Add the DHPo test compounds across a 10-point concentration gradient.
-
Self-Validation (Controls): Include A740003 (a known potent P2X7 antagonist) as a positive control, and a DMSO vehicle as a negative control[7]. Record baseline fluorescence for 10 seconds prior to stimulation.
-
-
Agonist Stimulation: Inject BzATP (a potent P2X7 agonist) at its EC80 concentration to stimulate the ion channel[4].
-
Kinetic Readout & Quality Control: Measure peak fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.
-
Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms the assay's robustness and validates that the observed IC50 values are a true reflection of the DHPo compound's antagonistic bioactivity rather than assay noise.
-
References
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - nih.gov -[Link]
-
Novel Series of Dihydropyridinone P2X7 Receptor Antagonists - ACS Publications - acs.org -[Link]
-
Novel soluble epoxide hydrolase inhibitors with dihydropyridinone scaffold: design, synthesis and biological evaluation - researchgate.net -[Link]
-
Discovery of dihydropyridinone derivative as a covalent EZH2 degrader - researchgate.net -[Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of New Thiadiazole Derivatives as Potent P2X7 Receptor Inhibitors - PMC - nih.gov -[Link]
-
Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - uniba.it -[Link]
-
A Novel Series of Dihydropyridinone P2X7 Receptor Antagonists - researchgate.net -[Link]
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- 7. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New Thiadiazole Derivatives as Potent P2X7 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
Abstract
This document provides a comprehensive guide for the synthesis of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one, a substituted pyridinone derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is a two-step process commencing with the commercially available 3-nitro-2(1H)-pyridinone. The initial step involves the catalytic hydrogenation of the nitro group to yield the key intermediate, 3-amino-1,2-dihydropyridin-2-one. The subsequent step is a selective N-alkylation at the pyridinone nitrogen with cyclobutylmethyl bromide. This guide offers detailed, step-by-step protocols, including reagent specifications, reaction conditions, purification methods, and characterization of the final product. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction
The 3-aminopyridin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of molecules with a wide range of biological activities. These activities include, but are not limited to, kinase inhibition and antiviral properties. The functionalization of this core at the 1-position of the pyridinone ring with various substituents allows for the modulation of the molecule's physicochemical properties and biological targets. The cyclobutylmethyl group is a valuable lipophilic moiety in drug design, often introduced to enhance binding affinity and metabolic stability. This application note details a reliable and reproducible protocol for the synthesis of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one, providing researchers with a practical guide for accessing this and structurally related compounds.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a two-step sequence as illustrated in the workflow diagram below. The first step is the reduction of the nitro group of the commercially available 3-nitro-2(1H)-pyridinone. The second step is the N-alkylation of the resulting 3-amino-1,2-dihydropyridin-2-one with cyclobutylmethyl bromide.
Caption: Synthetic workflow for 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one.
Part 1: Synthesis of 3-Amino-1,2-dihydropyridin-2-one
This procedure details the reduction of the nitro group of 3-nitro-2(1H)-pyridinone via catalytic hydrogenation. This method is widely used for the reduction of aromatic nitro groups due to its high efficiency and the clean nature of the reaction, typically yielding the desired amine with minimal side products.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Nitro-2(1H)-pyridinone | ≥98% | Commercially Available | Also known as 2-Hydroxy-3-nitropyridine.[2] |
| Palladium on Carbon (10% Pd) | Handle with care, can be pyrophoric.[3] | ||
| Ethanol | Anhydrous | ||
| Hydrogen (H₂) gas | High Purity | ||
| Celite® | Filter aid. |
Experimental Protocol
-
Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker apparatus), add 3-nitro-2(1H)-pyridinone (1.0 eq) and ethanol (15-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on carbon (5-10 mol% Pd).
-
Inerting the Atmosphere: Seal the reaction vessel. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three to five times to ensure an inert atmosphere.
-
Hydrogenation: Following the nitrogen purge, evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three to five times. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol. Caution: Do not allow the palladium on carbon to dry on the filter paper, as it can be pyrophoric.[3] Keep it wet with solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-1,2-dihydropyridin-2-one. This product is often used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Part 2: Synthesis of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
This section describes the N-alkylation of 3-amino-1,2-dihydropyridin-2-one. The key challenge in the alkylation of pyridinones is controlling the regioselectivity between N-alkylation and O-alkylation. The use of a mild base such as cesium carbonate in a polar aprotic solvent at room temperature has been shown to favor N1-alkylation in similar systems.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-1,2-dihydropyridin-2-one | As synthesized in Part 1 | ||
| Cyclobutylmethyl bromide | ≥97% | Commercially Available | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | ||
| N,N-Dimethylformamide (DMF) | Anhydrous | ||
| Ethyl Acetate | ACS Grade | For extraction. | |
| Brine | Saturated aqueous solution | For washing. | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying. |
Experimental Protocol
-
Reaction Setup: To a solution of 3-amino-1,2-dihydropyridin-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add cyclobutylmethyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: The structure can be confirmed by analyzing the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra.[5][6] Expected signals would include those for the pyridinone ring protons, the amino group protons, and the protons of the cyclobutylmethyl group.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be assessed by HPLC.[8]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, should be worn at all times.
-
Catalyst Handling: Palladium on carbon is pyrophoric and must be handled with care, especially when dry.[3] Ensure it is kept wet with solvent during filtration and disposed of properly.
-
Reagent Handling: Cyclobutylmethyl bromide is an alkylating agent and should be handled with caution. DMF is a potential teratogen and should be handled with appropriate care. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- K. M. Cook, et al. Org. Lett.2022, 24 (33), 6133–6136.
- Y. Wang, et al. Front. Chem.2021, 9, 765793.
- A. S. Fisyuk, et al. Chem. Heterocycl. Compd.1995, 31, 833–838.
- A. El-Gazzar, et al. Chem. Proc.2020, 3, 135.
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AZoM. Catalytic Hydrogenation Reaction. [Link]
- G. Bar-Haim & M. Kol. Org. Lett.2004, 6, 3549-3551.
- U.S. Patent 6,362,343 B1, issued March 26, 2002.
- D. D. Patel, et al. J. Liq. Chromatogr.
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Selvita. Hydrogenation Reaction Set up - Reduction of a Nitro group. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
- K. M. Cook, et al. Org. Lett.2022, 24 (33), 6133–6136.
- S. K. Gudimella, et al. J. Org. Chem.2022, 87 (23), 15555–15565.
- Y. C. Teo, et al. Org. Lett.2016, 18 (24), 6448–6451.
- J. K. R. da Silva, et al. Molecules2017, 22 (12), 2213.
- P. K. Dutta, et al. Eur. J. Med. Chem.2012, 54, 223-231.
- B. J. Compton & G. Siuzdak. Mass spectrometry in nucleic acid, carbohydrate and steroid analysis. In Comprehensive Analytical Chemistry; 2004, 43, 679-715.
- A. A. Jarahpour, et al. Trade Sci. Inc.2018, 14 (6), 117-130.
- K. Ishihara, et al. Molecules2022, 27 (4), 1184.
- G. Matschiner, et al. Magn. Reson. Chem.1978, 11 (2), 91-94.
- S. P. Nikas, et al. Molecules2025, 30 (5), 1234.
- J. Shu, et al. J. Mass Spectrom.2024, 59 (9), e1234.
- S. K. Gudimella, et al. J. Org. Chem.2022, 87 (23), 15555–15565.
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- 4. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
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In Vitro Assay Design and Screening Cascade for 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one: Evaluating a Novel 3-Amino-2-Pyridone Scaffold for BTK Inhibition
Target Audience: Researchers, assay scientists, and drug development professionals.
Introduction & Mechanistic Rationale
The 3-amino-2-pyridone core is a privileged scaffold in medicinal chemistry, frequently deployed as a potent bidentate hydrogen bond donor-acceptor pair that mimics the adenine ring of ATP. This structural motif anchors tightly into the hinge region of kinases, notably Bruton's Tyrosine Kinase (BTK) .
The specific derivative, 3-amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one , introduces a cyclobutylmethyl group at the N1 position. This lipophilic moiety is strategically designed to project into the hydrophobic gatekeeper pocket (specificity pocket) of BTK, driving both binding affinity and kinase selectivity. To rigorously evaluate this compound as a lead fragment, we have designed a three-tier, self-validating in vitro screening cascade that progresses from biochemical affinity to biophysical kinetics, and ultimately to cellular target engagement.
Fig 1: Three-tier in vitro screening cascade for 3-amino-2-pyridone BTK inhibitors.
Tier 1: Biochemical Profiling (TR-FRET Kinase Assay)
Causality & Assay Choice
We initiate the cascade with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Unlike standard luminescence-based ATP depletion assays, TR-FRET mitigates compound auto-fluorescence through a time-delayed emission reading. This ensures high data fidelity and robust Z'-factors (>0.7), which are critical for early structure-activity relationship (SAR) decisions.
Step-by-Step Protocol
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Dilution: Serially dilute 3-amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one in 100% DMSO (11-point curve, 1:3 dilutions). Transfer 50 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 µM (0.5% DMSO final).
-
Enzyme Addition: Add 5 µL of recombinant BTK kinase domain (final concentration: 0.5 nM) to the wells. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ULight-poly GT (100 nM final) and ATP (at the apparent Km of 10 µM) to initiate the reaction.
-
Incubation & Termination: Incubate for 60 minutes at RT. Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (10 mM final) and Eu-anti-phospho-substrate antibody (2 nM final).
-
Detection: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 50 µs).
Self-Validation & Data Interpretation
The assay must include Fenebrutinib as a positive control and DMSO as a vehicle control. The Z'-factor is calculated as Z′=1−∣μp−μn∣3(σp+σn) .
Table 1: TR-FRET Assay Parameters and Acceptance Criteria
| Parameter | Target Value / Criteria | Purpose |
| Z'-Factor | > 0.70 | Validates assay robustness and plate uniformity. |
| Fenebrutinib IC50 | 0.5 - 2.0 nM | Confirms enzyme activity and ATP competition. |
| Test Compound IC50 | < 1.0 µM (Hit threshold) | Determines progression to Tier 2 biophysical screening. |
Tier 2: Biophysical Characterization (Surface Plasmon Resonance)
Causality & Assay Choice
Biochemical IC50 is highly dependent on the ATP concentration used in the assay. To understand the true thermodynamic and kinetic nature of the inhibitor, Surface Plasmon Resonance (SPR) is employed. For kinase inhibitors, a slow dissociation rate ( koff ) translates to prolonged target residence time ( tR=1/koff ), which is a stronger predictor of in vivo efficacy than binding affinity ( Kd ) alone .
Step-by-Step Protocol
-
Surface Preparation: Use a CM5 sensor chip on a Biacore 8K system. Activate the surface using standard EDC/NHS chemistry.
-
Immobilization: Capture His-tagged BTK via an anti-His antibody covalently linked to the chip, achieving an immobilization level of ~2000 RU to ensure a sufficient Rmax .
-
Single-Cycle Kinetics: Inject 3-amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one in a single-cycle kinetic format (without regeneration between injections) at five increasing concentrations (e.g., 10, 30, 90, 270, 810 nM) using a running buffer of PBS-P+ with 1% DMSO.
-
Association/Dissociation: Allow 60 seconds for association per injection, followed by a 600-second final dissociation phase to accurately capture the koff .
-
Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model.
Table 2: SPR Kinetic Profiling Data Summary (Expected Profile for Hinge-Binders)
| Kinetic Parameter | Symbol | Desired Profile for Lead Progression |
| Association Rate | kon ( M−1s−1 ) | >105 (Fast target engagement) |
| Dissociation Rate | koff ( s−1 ) | <10−3 (Prolonged residence time) |
| Binding Affinity | Kd (nM) | <100 nM (High thermodynamic affinity) |
Tier 3: Cellular Target Engagement (NanoBRET Assay)
Causality & Assay Choice
A potent biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and the high intracellular ATP concentration (~1-5 mM) which actively competes with the inhibitor. The NanoBRET target engagement assay quantifies the actual intracellular occupancy of the compound in living cells, proving that the 3-amino-2-pyridone scaffold can successfully penetrate the cell and engage BTK.
Step-by-Step Protocol
-
Transfection: Plate HEK293T cells in a 96-well format. Transfect cells with a plasmid encoding a NanoLuc®-BTK fusion protein using lipid-based transfection reagents. Incubate for 24 hours.
-
Tracer Addition: Replace media with Opti-MEM containing a cell-permeable NanoBRET BTK fluorescent tracer (at a concentration near its cellular Kd , typically 0.5 µM).
-
Compound Treatment: Add serial dilutions of 3-amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one (from 10 µM down to 0.5 nM). Incubate for 2 hours at 37°C to allow intracellular equilibration.
-
Substrate Addition & Detection: Add NanoBRET Nano-Glo® Substrate. Measure dual-emission luminescence (Donor: 460 nm, Acceptor: 618 nm).
-
Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET units against compound concentration to determine the cellular IC50 .
Fig 2: BTK signaling pathway and mechanism of inhibition by the 3-amino-2-pyridone scaffold.
References
-
Lou, Y., et al. (2017). Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). Bioorganic & Medicinal Chemistry Letters, 27(3), 632-635. URL:[Link]
-
Markossian, S., et al. (2004-). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]
-
Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. URL:[Link]
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. URL:[Link]
Application Notes and Protocols: The Use of BAY-876 (3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Metabolic Vulnerability in Cancer
Cancer cells exhibit a profound metabolic reprogramming, a hallmark of which is an increased reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. A critical enabler of this metabolic shift is the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1). The compound 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one, more commonly known as BAY-876 , has emerged as a potent and highly selective inhibitor of GLUT1.[1][2][3] This characteristic makes BAY-876 an invaluable chemical probe for investigating the role of glucose metabolism in cancer biology and a promising candidate for therapeutic development.[1]
BAY-876 offers researchers a powerful tool to dissect the downstream consequences of GLUT1 inhibition in a controlled in vitro environment. Its high selectivity, with over 100-fold greater potency for GLUT1 compared to GLUT2, GLUT3, and GLUT4, ensures that observed effects can be confidently attributed to the specific blockade of this transporter.[2][3][4] These application notes provide a comprehensive guide to utilizing BAY-876 in cell culture, detailing its mechanism of action, providing established protocols for key assays, and offering insights into experimental design and data interpretation.
Mechanism of Action: Inducing a Bioenergetic Crisis
BAY-876 exerts its anti-proliferative and pro-apoptotic effects by competitively binding to GLUT1, thereby blocking the uptake of glucose into the cell. This primary action initiates a cascade of downstream events that culminate in a cellular energy crisis and, ultimately, cell death in susceptible cancer cells.[1][5][6]
The key mechanistic consequences of GLUT1 inhibition by BAY-876 include:
-
Inhibition of Glycolysis: By limiting the intracellular glucose supply, BAY-876 directly suppresses both basal and stress-induced glycolysis.[1] This leads to a significant reduction in the production of lactate and ATP.[1][4]
-
ATP Depletion and AMPK Activation: The decline in ATP levels activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
-
Metabolic Shift to Oxidative Phosphorylation: In response to glycolytic inhibition, some cancer cells may attempt to compensate by increasing mitochondrial respiration.[5]
-
Induction of Oxidative Stress: The metabolic shift and disruption of normal cellular bioenergetics can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage.[5][7]
-
Induction of Apoptosis: The culmination of energy depletion, oxidative stress, and disruption of essential cellular processes triggers programmed cell death.[5][6]
Below is a diagram illustrating the signaling pathway affected by BAY-876.
Caption: A generalized experimental workflow for studying BAY-876.
Conclusion and Future Directions
BAY-876 is a powerful and specific tool for interrogating the role of GLUT1-mediated glucose transport in cellular physiology and pathology, particularly in the context of cancer metabolism. The protocols and data presented herein provide a solid foundation for researchers to design and execute meaningful experiments. Future applications of BAY-876 in cell culture could involve its use in combination with other anti-cancer agents to explore synergistic effects, its application in 3D cell culture models to better mimic the tumor microenvironment, and its use in CRISPR-based screens to identify genes that modulate sensitivity to GLUT1 inhibition. As our understanding of cancer metabolism continues to grow, so too will the utility of precise chemical probes like BAY-876 in uncovering novel therapeutic strategies.
References
-
Ma, Y., et al. (2018). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 11(1), 19. Available at: [Link]
-
Nishida, K., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer, 25(1), 14141. Available at: [Link]
-
Karas, M. D., et al. (2024). GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. Cell Death Discovery, 10(1), 339. Available at: [Link]
-
Nishida, K., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PubMed. Retrieved from [Link]
-
Yin, J., et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 11, 715694. Available at: [Link]
Sources
- 1. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAY 876 | Glucose Transporters | Tocris Bioscience [tocris.com]
- 5. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
Abstract: This document provides a comprehensive guide to the analytical techniques required for the structural elucidation, purity assessment, and identity confirmation of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one, a novel heterocyclic compound with potential applications in pharmaceutical development. We present a multi-faceted analytical workflow, integrating chromatographic and spectroscopic methods to establish a complete characterization profile. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices, ensuring robust and reproducible results.
Introduction
3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is a substituted aminopyridinone, a class of compounds recognized for its diverse pharmacological activities.[1][2] As with any potential active pharmaceutical ingredient (API) or key intermediate, a rigorous and unambiguous analytical characterization is paramount. This process is foundational to drug discovery and development, ensuring the compound's identity, purity, and quality, which are critical for subsequent biological evaluation and regulatory submission.
This application note details an integrated approach employing High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy for functional group identification and electronic property assessment.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the first step in developing appropriate analytical methods.
Structure:
-
IUPAC Name: 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
-
Molecular Formula: C10H14N2O
-
Key Features:
-
A dihydropyridinone core, which is a type of lactam.
-
A primary aromatic amine group at the C3 position.
-
An N-alkyl substituent (cyclobutylmethyl) at the N1 position.
-
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale / Significance |
|---|---|---|
| Molecular Weight | 178.23 g/mol | Foundational for mass spectrometry. |
| pKa (Basic) | ~4-5 (Amine) | The amino group is the primary basic center, influencing solubility and chromatographic behavior.[1] |
| pKa (Acidic) | >14 (Lactam N-H) | The lactam proton is generally not acidic under typical conditions. |
| LogP | ~1.5 - 2.0 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography. |
Chromatographic Analysis for Purity and Quantification (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolving power and compatibility with UV detection.[3][4] The aminopyridine and pyridinone moieties contain strong chromophores, making UV detection highly sensitive.
Causality Behind Experimental Choices
-
Column: A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately non-polar compounds like the target analyte.[4][5]
-
Mobile Phase: An acetonitrile/water gradient is used to ensure elution of the main peak with good symmetry while also separating it from potentially more or less polar impurities. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times by keeping the amino group in a consistent protonation state.[4][5]
-
Detection Wavelength: Based on UV-Vis spectra of similar pyridone derivatives, a detection wavelength around 280-320 nm is expected to provide high sensitivity.[5][6] We select 280 nm as a robust starting point.[5]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Further dilute as needed.
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 20 mM Potassium Phosphate, pH 7.0 Mobile Phase B Acetonitrile Gradient 10% B to 90% B over 15 min Flow Rate 1.0 mL/min Column Temperature 35 °C[5] Injection Volume 10 µL[5] | Detection | UV at 280 nm[5] |
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.
Workflow and Expected Results
Caption: Workflow for HPLC purity analysis.
A successful analysis will yield a sharp, symmetrical main peak with a stable retention time. Purity is reported as the area of the main peak relative to the total area of all peaks.
Structural Elucidation and Confirmation
While HPLC provides information on purity, it does not confirm the molecular structure. For this, mass spectrometry and NMR spectroscopy are essential.
Mass Spectrometry (MS)
Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules. It typically generates protonated molecular ions [M+H]+, allowing for straightforward confirmation of the molecular weight.[7]
Protocol:
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.
-
Sample Infusion: Prepare a dilute solution (~10 µg/mL) in 50:50 acetonitrile/water with 0.1% formic acid. Infuse directly into the ESI source.
-
MS Parameters:
Parameter Setting Ionization Mode Positive ESI Scan Range m/z 50 - 500 Capillary Voltage 3.5 kV | Source Temp. | 120 °C |
-
Data Analysis: Identify the peak corresponding to the [M+H]+ ion.
Expected Data:
| Ion Species | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]+ | 179.1184 | ~179.12 |
| [M+Na]+ | 201.1004 | ~201.10 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.[7][8] 2D NMR experiments like COSY can confirm proton-proton couplings.[9]
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is an excellent choice as it can dissolve a wide range of organic compounds and its residual proton peak does not typically interfere with analyte signals. The N-H and NH₂ protons are often visible in DMSO-d₆, which might be exchanged in D₂O.
-
Spectrometer Frequency: A higher field strength (e.g., 500 MHz) is preferred to achieve better signal dispersion and resolve complex multiplets.[7]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Acquisition: Record ¹H, ¹³C, and 2D COSY spectra on a 500 MHz NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridinone Ring | ||
| H-4 | ~7.0-7.2, d | ~135-140 |
| H-5 | ~6.0-6.2, t | ~105-110 |
| H-6 | ~7.2-7.4, d | ~125-130 |
| C-2 (C=O) | - | ~160-165 |
| C-3 (C-NH₂) | - | ~145-150 |
| Amino Group | ||
| -NH₂ | ~5.0-5.5, s (broad), 2H | - |
| Cyclobutylmethyl Group | ||
| N-CH₂ | ~3.8-4.0, d, 2H | ~50-55 |
| CH (cyclobutyl) | ~2.5-2.7, m, 1H | ~35-40 |
| CH₂ (cyclobutyl, x2) | ~1.8-2.1, m, 4H | ~25-30 |
| CH₂ (cyclobutyl, x1) | ~1.6-1.8, m, 2H | ~15-20 |
Note: Chemical shifts are estimations based on related aminopyridine and N-alkyl pyridone structures and are subject to experimental variation.[1][10]
Spectroscopic Identity Confirmation
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies specific functional groups within a molecule by their characteristic vibrational frequencies. For this compound, key vibrations include the lactam carbonyl (C=O) stretch, N-H stretches from the amine, and C=C stretches from the aromatic ring.[11][12] The lactam C=O stretch is particularly informative and typically appears as a strong, sharp band.[13][14]
Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 32 scans for a good signal-to-noise ratio.
Expected Vibrational Frequencies:
| Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3400 - 3200 | N-H Stretch (primary amine) | Medium |
| 3000 - 2850 | C-H Stretch (aliphatic) | Medium-Strong |
| ~1650 - 1680 | C=O Stretch (lactam carbonyl) | Strong, Sharp |
| ~1600 - 1550 | C=C Stretch (aromatic ring) & N-H Bend | Medium-Strong |
| ~1450 | C-H Bend (aliphatic) | Medium |
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated dihydropyridinone system is an excellent chromophore, and its absorption maximum (λmax) serves as a useful characteristic for identity confirmation and for selecting an optimal HPLC detection wavelength.[15][16]
Protocol:
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) in ethanol.
-
Acquisition: Scan the spectrum from 200 to 400 nm using an ethanol blank.
Expected Absorption Maxima:
| Solvent | Expected λmax (nm) | Associated Transition |
|---|
| Ethanol | ~230 nm and ~310-320 nm | π → π* transitions of the conjugated system[6][17] |
Summary: An Integrated Characterization Strategy
No single technique can fully characterize a novel compound. The power of this approach lies in the integration of orthogonal methods, where each result corroborates the others to build a complete and undeniable analytical profile.
Caption: Integrated workflow for comprehensive characterization.
This multi-technique workflow ensures that the identity, purity, and structure of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one are established with the highest degree of scientific confidence, providing a solid foundation for further research and development.
References
- A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. (n.d.). Google Scholar.
- Morcillo, M. N., et al. (n.d.). FTIR study of five complex beta-lactam molecules. PubMed.
- Volyniuk, D., et al. (n.d.). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. PMC.
- UV‐vis (dashed lines) and emission (solid lines) spectra of (a) monoester‐substituted 2‐pyridone derivatives. (n.d.).
- HPLC Methods for analysis of 4-Aminopyridine. (n.d.).
- Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. (2025, August 21). MDPI.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
- Abba, H., et al. (2021, July 10). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Dong, S., et al. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Google Scholar.
- Ukranczyk, L., et al. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
- Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. (n.d.). RSC Publishing.
- Dong, S., et al. (2019, December 26). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis.
- (A) FTIR spectra comparing sPEEK and sPEEK/lactam. (B) EDS of... (n.d.).
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.).
-
Abba, H., et al. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosph
- Photoisomerisation and liquid crystal properties of azobenzimidazole derivatives with ester linkage. (2026, March 19). Taylor & Francis.
- Bio NMR spectroscopy. (n.d.). Google Scholar.
- Sections of the 1D and 2d nmr spectra of the reaction mixture involving... (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 6. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. researchgate.net [researchgate.net]
- 10. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Application Note: Orthogonal Cell-Based Assays for Cytotoxicity Determination of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
Executive Summary & Rationale
3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is a specialized heterocyclic building block. Structurally related dihydropyridin-2-one and cyclobutylmethyl motifs are frequently utilized as critical intermediates in the synthesis of antiviral agents, including potent Hepatitis C Virus (HCV) protease inhibitors[1][2]. When advancing such small molecules through preclinical screening or structure-activity relationship (SAR) profiling, establishing a precise in vitro cytotoxicity profile ( CC50 ) is paramount.
The Causality Behind Orthogonal Testing
A common pitfall in drug development is relying on a single viability assay, which can yield false positives or negatives due to compound interference (e.g., auto-fluorescence, redox reactivity, or specific enzyme inhibition). To ensure a self-validating system , this guide employs an orthogonal testing matrix that measures three distinct physiological markers of cell health:
-
Metabolic Viability (ATP) : Intracellular ATP drops rapidly upon cell death, serving as an immediate, highly sensitive indicator of metabolic collapse[3][4].
-
Mitochondrial Function (MTT) : Measures the specific enzymatic reduction of tetrazolium salts by mitochondrial succinate dehydrogenase, confirming whether the compound impairs mitochondrial respiration[5].
-
Membrane Integrity (LDH) : Lactate dehydrogenase (LDH) is released upon plasma membrane rupture. This differentiates between cytostatic effects (cells stop dividing but remain intact) and cytotoxic effects (necrosis/pyroptosis)[6][7].
Experimental Workflow Visualization
Orthogonal assay workflow for determining small molecule cytotoxicity.
Step-by-Step Experimental Protocols
General Preparation: Cell Culture & Compound Dosing
-
Cell Line Selection : Utilize HepG2 cells to assess hepatotoxicity or HEK293 cells for general human cellular toxicity.
-
Plating : Seed cells at a density of 1×104 cells/well in 96-well flat-bottom microplates (use opaque-walled plates for luminescence, clear for absorbance). Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Treatment : Prepare a 10-point dose-response gradient of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity. Incubate for 48–72 hours.
Protocol A: ATP-Based Viability (CellTiter-Glo®)
Causality: This homogeneous "add-mix-measure" assay lyses cells and generates a luminescent signal proportional to the ATP present, directly correlating to the number of viable cells[4].
-
Thaw the and equilibrate to room temperature[8].
-
Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer and mix by gentle inversion[8].
-
Remove the 96-well assay plate from the incubator and equilibrate to room temperature for 30 minutes to prevent temperature gradients from skewing luminescence[8].
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium)[8].
-
Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[8].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].
-
Record luminescence using a microplate reader.
Protocol B: Mitochondrial Activity (MTT Assay)
Causality: Viable cells with active metabolism convert the water-soluble MTT compound into an insoluble purple formazan product. Dead cells lose this enzymatic ability[9].
-
Prepare the MTT reagent at 5 mg/mL in sterile PBS. Filter sterilize[5].
-
Carefully aspirate the spent culture medium containing the compound to remove potential reductive interference.
-
Add 100 µL of fresh, serum-free medium and 20 µL of the MTT solution to each well.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of MTT Solvent (e.g., DMSO) to each well to solubilize the crystals[10].
-
Wrap the plate in foil and agitate on an orbital shaker for 15 minutes[10].
-
Read absorbance at 590 nm, using 630 nm as a reference wavelength to correct for background noise[10].
Protocol C: Membrane Integrity (LDH Release)
Causality: Plasma membrane damage releases cytosolic LDH into the media. Extracellular LDH catalyzes the conversion of lactate to pyruvate, generating a red formazan product measurable at 490 nm[6]. Note: Because animal serum contains inherent LDH, use low-serum (1-5%) media during compound treatment to minimize background signal[6][11].
-
Following the compound incubation period, gently centrifuge the 96-well plate at 250 × g for 3 minutes to pellet any floating cellular debris.
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well flat-bottom plate[6][11].
-
Add 50 µL of the to each well[6].
-
Incubate the plate at room temperature for 30 minutes, protected from light[6][11].
-
Add 50 µL of Stop Solution to each well to halt the enzymatic reaction[6][11].
-
Measure absorbance at 490 nm and 680 nm (instrument background)[6].
Quantitative Data Synthesis & Interpretation
To establish a highly trustworthy CC50 value, data from all three assays must be synthesized. The table below outlines how to interpret the quantitative readouts and troubleshoot discrepancies caused by the chemical nature of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one.
| Assay Type | Target Biomarker | Primary Readout | Biological Implication | Potential Compound Interference & Troubleshooting |
| CellTiter-Glo | Intracellular ATP | Luminescence (RLU) | Absolute metabolic viability. | Interference: Direct inhibition of luciferase enzyme.Fix: Run a cell-free luciferase control. |
| MTT Assay | Succinate Dehydrogenase | Absorbance (590 nm) | Mitochondrial function / Cell proliferation. | Interference: Reductive compounds can spontaneously reduce MTT.Fix: Aspirate compound before adding MTT. |
| LDH Assay | Extracellular LDH | Absorbance (490 nm) | Membrane rupture (Necrosis / Pyroptosis). | Interference: Compound absorbs at 490 nm (color quenching).Fix: Subtract compound-only background controls. |
Data Validation Rule: If the compound exhibits a low CC50 in the MTT assay but shows no significant LDH release, the compound is likely cytostatic (halting cell growth or mitochondrial function) rather than cytotoxic (causing direct cell death).
References
- Preparation of 3-amino-3-(cyclobutylmethyl)-2-(hydroxy)-propionamide hydrochloride (US20050059800).
- Process for preparing (1r,2s,5s)-n-[(1s)-3-amino-1-(cyclobutylmethyl)... (WO2008079216A1).
Sources
- 1. CA2672570A1 - Preparation of 3-amino-3-(cyclobutylmethyl)-2-(hydroxy)-propionamide hydrochloride - Google Patents [patents.google.com]
- 2. WO2008079216A1 - Process for preparing (1r,2s,5s)-n-[(1s)-3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[(2s)-2-[[[(1,1-dimethylethyl)amino]-carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide - Google Patents [patents.google.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Thermo Scientific Pierce LDH Cytotoxicity Assay Kit 200 Reaction Kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ie]
- 8. promega.com [promega.com]
- 9. MTT Assay Kit (Cell Proliferation) (ab211091) | Abcam [abcam.com]
- 10. content.abcam.com [content.abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of N-alkylated 3-aminopyridin-2-one scaffolds. This motif is a privileged pharmacophore in the design of highly selective kinase inhibitors .
The synthesis of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one relies on two critical transformations: the regioselective N-alkylation of a pyridone ring and the chemoselective reduction of a nitro group. Because pyridin-2-ones are ambident nucleophiles and cyclobutylmethyl halides are sterically hindered, standard benchtop protocols often result in poor yields, O-alkylated byproducts, or over-reduced impurities.
This guide is designed to replace trial-and-error with a mechanistic, self-validating approach to ensure high-yield, reproducible synthesis.
Part 1: Workflow & Mechanistic Pathway
Fig 1: Reaction workflow and chemoselectivity pathways for 3-aminopyridin-2-one synthesis.
Part 2: Troubleshooting & FAQs
Q1: Why am I observing a 1:1 mixture of N-alkylated and O-alkylated products during the reaction with (bromomethyl)cyclobutane? Causality: Pyridin-2-ones are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer". Using a hard base like NaH or K₂CO₃ tightly coordinates the cation to the oxygen or leaves the oxygen highly reactive, favoring kinetic O-alkylation. Solution: Switch to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like NMP. The larger, softer cesium counterion dissociates more freely, leaving a "naked" anion that thermodynamically favors the desired N-alkylation pathway .
Q2: The alkylation with (bromomethyl)cyclobutane stalls at 40% conversion even after 24 hours. How can I drive it to completion? Causality: The cyclobutylmethyl group is β -branched. This steric hindrance severely retards the standard SN2 trajectory of the pyridone nucleophile. Solution: Implement an in situ Finkelstein reaction by adding 0.2 equivalents of Potassium Iodide (KI). The iodide acts as a superior nucleophile, transiently generating the highly reactive (iodomethyl)cyclobutane. Iodide is a better leaving group, lowering the activation energy barrier and driving the reaction to >95% conversion.
Q3: Can I skip the nitro reduction and directly alkylate 3-amino-1H-pyridin-2-one? Causality: Direct alkylation of the 3-amino derivative is highly discouraged. The exocyclic primary amine is highly nucleophilic and will compete with the pyridone nitrogen, leading to complex mixtures of N3-alkylation and N1,N3-dialkylation. Solution: Always start with 3-nitro-1H-pyridin-2-one. The strongly electron-withdrawing nitro group deactivates the C3 position and ensures alkylation occurs exclusively on the pyridone ring .
Q4: During the nitro reduction step using Pd/C and H₂, my yield is low, and NMR shows saturation of the pyridine ring. What is the alternative? Causality: N-alkylated dihydropyridin-2-ones are highly susceptible to over-reduction (dearomatization) under standard catalytic hydrogenation conditions, converting the core into a piperidinone derivative. Solution: Switch to a Single-Electron Transfer (SET) reduction using Iron powder and NH₄Cl. This method is exceptionally chemoselective, reducing the nitro group to the primary amine without touching the heterocyclic π -system.
Fig 2: Troubleshooting decision tree for resolving low yields in the synthesis workflow.
Part 3: Quantitative Data & Optimization
To illustrate the causality of base and solvent selection, review the optimization data below. The combination of Cs₂CO₃, NMP, and a Finkelstein catalyst (KI) provides the optimal thermodynamic environment for N-alkylation.
Table 1: Optimization of N-Alkylation Conditions Reaction: 3-nitro-1H-pyridin-2-one + (bromomethyl)cyclobutane → 1-(cyclobutylmethyl)-3-nitro-1,2-dihydropyridin-2-one
| Base (1.5 eq) | Solvent | Additive | Temp (°C) | N:O Ratio | Conversion (%) |
| K₂CO₃ | DMF | None | 60 | 1:1.2 | 45 |
| K₂CO₃ | DMF | KI (0.2 eq) | 60 | 1:1.1 | 85 |
| NaH | THF | None | 25 | 1:2.5 | 60 |
| Cs₂CO₃ | DMF | KI (0.2 eq) | 80 | 8:1 | >95 |
| Cs₂CO₃ | NMP | KI (0.2 eq) | 80 | 10:1 | >95 |
Part 4: Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step.
Protocol A: Chemoselective N-Alkylation
Objective: Synthesis of 1-(cyclobutylmethyl)-3-nitro-1,2-dihydropyridin-2-one.
-
Preparation: Charge a dry, argon-purged flask with 3-nitro-1H-pyridin-2-one (1.0 eq) and anhydrous NMP (10 volumes).
-
Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion. Stir the suspension at ambient temperature for 30 minutes to pre-form the naked pyridone anion.
-
Catalysis & Alkylation: Add Potassium Iodide (0.2 eq) followed dropwise by (bromomethyl)cyclobutane (1.2 eq).
-
Heating: Elevate the reaction temperature to 80 °C. Maintain vigorous stirring for 12–16 hours.
-
System Validation (IPC): Pull a 10 µL aliquot and analyze via LC-MS.
-
Validation Check: The desired N-alkylated intermediate will elute later than the O-alkylated byproduct on a standard C18 reverse-phase column and must exhibit an [M+H]+ of m/z 209.1.
-
-
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (2x) to completely remove residual NMP.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure intermediate.
Protocol B: Chemoselective Nitro Reduction
Objective: Synthesis of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one.
-
Preparation: Suspend the purified 1-(cyclobutylmethyl)-3-nitro-1,2-dihydropyridin-2-one (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 volumes).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq). Note: The fine mesh size of the iron powder is critical for maximizing the surface area for the SET mechanism.
-
Reduction: Heat the suspension to a gentle reflux (80 °C) with vigorous mechanical stirring for 2–4 hours.
-
Filtration: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the pad generously with hot EtOAc to ensure complete product recovery.
-
Workup: Concentrate the filtrate under reduced pressure to strip the ethanol. Partition the remaining aqueous residue between EtOAc and saturated aqueous NaHCO₃.
-
System Validation (Final): Isolate the organic phase, dry, and concentrate.
-
Validation Check: The final product must exhibit an [M+H]+ of m/z 179.1. In 1H NMR (DMSO- d6 ), confirm success by the disappearance of the downfield nitro-adjacent aromatic protons and the appearance of a broad singlet integrating for 2H around 5.0–5.5 ppm (the primary amine).
-
Part 5: References
-
Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors Journal of Medicinal Chemistry URL:[Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library Bioorganic & Medicinal Chemistry URL:[Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Organic Letters URL:[Link]
Application Support Center: Aminopyridinone Purification Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical hurdles encountered when isolating aminopyridinone scaffolds. These compounds—critical pharmacophores in kinase inhibitors (e.g., MPS1, Aurora kinases)[1] and BACE1 inhibitors for neurodegeneration[2]—exhibit unique behaviors that defy standard purification templates.
The Core Challenge: Mechanistic Origins of Chromatographic Drag
Aminopyridinones are notorious for poor solubility and severe peak tailing. The root cause is their ability to exist in a dynamic lactam-lactim tautomeric equilibrium[3]. Because tautomer stability dictates binding poses[4] and intermolecular interactions, the molecule simultaneously acts as a potent hydrogen-bond donor and acceptor. When exposed to the acidic silanol groups of unmodified silica gel, this dual character results in multipoint, irreversible adsorption.
Tautomeric equilibrium of aminopyridinones leading to silica gel streaking.
Troubleshooting Knowledge Base (FAQs)
Q1: My aminopyridinone streaks extensively on normal-phase silica gel, even with highly polar eluents (e.g., 20% MeOH in DCM). How can I recover my product? A: The streaking is caused by the basic amino group and the lactam carbonyl forming a robust hydrogen-bonded network with stationary phase silanols. Intervention: Abandon normal-phase silica if possible. If you must use it, you must chemically mask the silanols. Add 1% Triethylamine (TEA) or use a mobile phase containing 0.1M methanolic ammonia. The basic modifier outcompetes the analyte for the acidic silanol sites, sharpening the peak.
Q2: During the synthesis of 3-aminopyridin-2-ones, I generate a mixture of N-alkylated and O-alkylated regioisomers. Standard C18 Prep-LC fails to resolve them. Why, and what is the fix? A: Alkylation of the ambidentate pyridinone core yields regioisomers with identical molecular weights and nearly identical calculated LogP values, rendering standard hydrophobic (C18) retention mechanisms ineffective. Intervention: Switch the stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The N-alkylated lactam has a highly localized dipole, whereas the O-alkylated lactim possesses extended aromatic pi-character. A PFP column exploits these subtle pi-pi and dipole-dipole differences, allowing baseline resolution.
Q3: I am trying to purify a highly polar aminopyridinone via Prep LC-MS, but it co-elutes with inorganic salts near the void volume, causing severe MS ion suppression. A: Highly polar analytes lack the hydrophobicity to partition into the C18 stationary phase during the initial aqueous hold. The co-eluting salts absorb the ionization energy in the MS source, blinding the detector to your target mass[5]. Intervention: Implement an orthogonal pre-purification step using Strong Cation Exchange (SCX) chromatography[1]. This "catch-and-release" method traps the basic aminopyridinone while washing away neutral impurities and salts.
Standardized Purification Protocols
Causality: SCX resin contains strongly acidic sulfonic acid groups. At a neutral or slightly acidic pH, the aminopyridinone is protonated and binds ionically to the resin. Washing with methanol removes non-basic impurities. Eluting with a strong volatile base (ammonia)[1] deprotonates the analyte, breaking the ionic bond and releasing it into the eluent.
Step-by-Step Methodology:
-
Conditioning: Wash a pre-packed SCX-II cartridge (e.g., Isolute) with 2 column volumes (CV) of Methanol.
-
Loading: Dissolve the crude mixture in a minimum volume of Methanol/DCM (1:1) containing 0.1% Formic Acid to ensure protonation. Load onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 CV of 100% Methanol. Collect this fraction.
-
Elution: Elute the target compound using 3 CV of 2.0 M Ammonia in Methanol. Collect this fraction separately.
-
Concentration: Evaporate the elution fraction under reduced pressure to yield the free-base aminopyridinone.
Self-Validation Mechanism: Spot the "Wash" and "Elution" fractions on a TLC plate and visualize under short-wave UV (254 nm). If the target is present in the wash fraction, the SCX resin capacity was exceeded, or the analyte's pKa is too low to remain protonated. The protocol self-reports its failure mode before you proceed to LC-MS.
SCX catch-and-release followed by Prep LC-MS for aminopyridinone purification.
Causality:Preparative LC-MS[5] allows for the isolation of specific masses, bypassing the need for baseline UV resolution of complex mixtures. Using a high-pH mobile phase ensures the aminopyridinone remains in its neutral free-base form, maximizing hydrophobic retention on the C18 column and preventing peak splitting caused by partial protonation.
Step-by-Step Methodology:
-
Sample Prep: Dissolve the SCX-purified product in DMSO (up to 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a base-stable C18 column (e.g., Phenomenex Gemini, 10 µm, 250 × 21.2 mm[1]).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Ammonium Hydroxide (pH ~10).
-
Solvent B: Acetonitrile + 0.1% Ammonium Hydroxide.
-
-
Gradient Design: Run a shallow gradient from 5% B to 60% B over 20 minutes to maximize the resolution of structurally similar synthetic impurities.
-
Fraction Collection: Trigger collection using the extracted ion chromatogram (XIC) corresponding to the [M+H]+ ion of the target.
Self-Validation Mechanism: Perform a post-purification analytical LC-MS injection of the collected fraction using an orthogonal gradient (e.g., acidic mobile phase with 0.1% Formic Acid). If the peak splits or a shoulder appears under acidic conditions, a co-eluting regioisomer was masked during the high-pH preparative run, indicating the need for a PFP column.
Quantitative Data & Strategy Matrix
To streamline your decision-making, consult the following matrix which summarizes the causal relationship between analyte properties and chromatographic interventions.
| Analyte Characteristic | Primary Chromatographic Challenge | Recommended Stationary Phase | Mobile Phase Modifier | Validation Metric |
| High Polarity (cLogP < 0) | Elutes at void volume; MS ion suppression | Strong Cation Exchange (SCX) | 2.0 M NH₃ in Methanol | Target absent in SCX wash fraction |
| Lactam-Lactim Tautomerism | Severe peak streaking on normal phase | Reverse Phase C18 (Base-Stable) | 0.1% NH₄OH (High pH) | Peak symmetry factor (As) between 0.9 - 1.2 |
| Regioisomeric Mixtures | Co-elution of N-alkyl / O-alkyl products | Pentafluorophenyl (PFP) | 0.1% Formic Acid | Baseline resolution (Rs > 1.5) on analytical LC |
| Poor Solubility | Precipitation on column head | C18 or C8 | DMSO injection solvent | Stable column backpressure across gradient |
References
-
Reactions of Aldehydes and Ketones and their Derivatives. Organic Reaction Mechanisms 1999. Wiley.[Link]
- Mass Directed Purification LC-MS System. US20080287399A1 - Substituted Aminopyridines and Uses Thereof.
-
How a Fragment Draws Attention to Selectivity Discriminating Features between the Related Proteases Trypsin and Thrombin. ACS Publications.[Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry (PMC).[Link]
- Dihydrooxazine or oxazepine derivatives having BACE1 inhibitory activity. US9540359B2.
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9540359B2 - Dihydrooxazine or oxazepine derivatives having BACE1 inhibitory activity - Google Patents [patents.google.com]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20080287399A1 - Substituted Aminopyridines and Uses Thereof - Google Patents [patents.google.com]
Troubleshooting guide for 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one experiments
Technical Support Center: Troubleshooting 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one Experiments
Overview The compound 3-amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one features an N-alkylated 3-amino-2-pyridone core. This scaffold is heavily utilized in drug discovery as a privileged motif for kinase inhibitors (e.g., BTK, ITK, IRAK4) due to its ability to form a robust multiple hydrogen-bond network with the ATP-binding hinge region of target kinases[1]. However, researchers frequently encounter experimental hurdles related to its physicochemical properties and metabolic liabilities. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure experimental integrity.
Section 1: Formulation and Aqueous Solubility
Q: My compound precipitates when diluted into aqueous assay buffers or cell culture media. How can I prevent this and ensure accurate dosing?
Causality: The 1-(cyclobutylmethyl) appendage significantly increases the lipophilicity (LogP) of the molecule. Concurrently, the planar pyridone core promotes strong intermolecular π−π stacking. When transitioning directly from a high-concentration DMSO stock to an aqueous environment, localized supersaturation occurs, leading to rapid nucleation and precipitation.
Solution & Protocol: Step-by-Step Formulation Cascade To maintain the compound in solution, you must control the rate of solvent exchange and utilize appropriate co-solvents.
-
Master Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM master stock. Store desiccated at -20°C.
-
Thermal Equilibration: Pre-warm the DMSO stock to room temperature (25°C) for 15 minutes before use. Self-validation: Visually inspect the tube against a strong light source; no micro-crystals or cloudiness should be visible.
-
In Vitro Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO.
-
Aqueous Transfer: Transfer the DMSO dilutions to the aqueous assay buffer in a single step with rapid vortexing. Ensure the final DMSO concentration remains ≤ 1% (v/v).
-
In Vivo Formulation: For animal dosing, utilize a step-wise co-solvent system.
-
Add the required volume of 100% DMSO stock (to achieve 5% final volume).
-
Add 10% Tween-80 and vortex thoroughly to coat the lipophilic molecules in surfactant.
-
Slowly add 85% sterile saline dropwise while continuously sonicating the mixture.
-
Step-by-step formulation cascade for in vitro and in vivo experimental applications.
Section 2: Metabolic Stability and Reactive Metabolite Formation
Q: I am observing rapid compound depletion in human liver microsome (HLM) assays and poor in vivo exposure. What is the mechanism, and how do I troubleshoot it?
Causality: A critical liability of the 3-amino-2-pyridone class is its susceptibility to cytochrome P450-mediated oxidation. The electron-rich 3-amino group is readily oxidized into reactive electrophilic intermediates, such as iminoquinones. These reactive species rapidly form covalent adducts with proteins and glutathione (GSH) in the assay matrix, leading to artificially high clearance rates and potential idiosyncratic toxicity[2].
Solution & Protocol: Self-Validating GSH Trapping Assay To definitively confirm if your compound is being lost to reactive metabolite formation rather than standard Phase I clearance, perform a GSH trapping assay.
-
Incubation: In a 1.5 mL tube, combine 10 µM of the compound, 1 mg/mL HLM, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Incubate for 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation: Spin at 10,000 × g for 15 minutes at 4°C to pellet precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant. Set the mass spectrometer to scan for a neutral loss of m/z 129 (characteristic of glutamyl moiety cleavage).
-
Self-Validation Check: Look for a mass shift of +307 Da relative to the parent compound mass. If this specific adduct peak is detected, the compound is undergoing oxidative bioactivation[2].
-
Workflow for detecting reactive iminoquinone metabolites via GSH trapping and LC-MS/MS analysis.
Section 3: Assay Interference and Autofluorescence
Q: I am getting anomalous readouts (false positives/negatives) in my high-throughput screening (HTS) ELISA and AlphaScreen assays. Could the compound be interfering?
Causality: 3-amino-2-pyridones possess intrinsic photophysical properties and redox activity. Specifically, derivatives of 3-amino-2-pyridones have been demonstrated to act as luminescent dyes (emitting in the blue-green spectrum) and are known competitive substrates for horseradish peroxidase (HRP)[3].
Solution & Protocol: Assay Orthogonalization
-
Redox/HRP Interference: If your ELISA utilizes an HRP/TMB detection system, the compound may be oxidized by HRP, altering the colorimetric readout. Action: Switch to an Alkaline Phosphatase (AP)-based detection system, which is insensitive to redox-active small molecules.
-
Fluorescence Interference: Because the compound can emit fluorescence between 400-500 nm when excited by UV/violet light[3], it will interfere with standard coumarin or fluorescein-based assays. Action: Shift to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay utilizing europium or terbium fluorophores. The time-delay measurement and red-shifted emission (615-665 nm) completely bypass the compound's autofluorescence window.
Quantitative Troubleshooting Summary
| Experimental Property / Issue | Diagnostic Metric | Recommended Troubleshooting Action |
| Aqueous Solubility | Visible precipitation at >10 µM | Keep final DMSO <1%; use Tween-80/PEG400 for in vivo |
| Reactive Metabolite Formation | +307 Da mass shift in LC-MS/MS | Perform GSH trapping assay; monitor HLM clearance |
| Redox Assay Interference | Altered HRP/TMB ELISA readouts | Switch to Alkaline Phosphatase (AP) detection |
| Optical Interference | Autofluorescence (400-500 nm) | Use TR-FRET or red-shifted fluorophores (>600 nm) |
References
-
Charrier, J.-D., et al. "Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors." Journal of Medicinal Chemistry 54.7 (2011): 2341-2350. URL:[Link]
-
Lou, Y., et al. "Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK)." Bioorganic & Medicinal Chemistry Letters 27.3 (2017): 632-635. URL:[Link]
-
Shatsauskas, A., et al. "Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA." Dyes and Pigments 188 (2021): 109166. URL:[Link]
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Mitigating off-target effects of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
Introduction
Welcome to the technical support guide for CBL-X, a novel small molecule inhibitor designed to target the E3 ubiquitin ligase Cbl-b. CBL-X is an analog of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one and is under investigation for its potential in immuno-oncology. While potent against its intended target, ensuring that its biological effects are a direct result of Cbl-b inhibition is critical for the accurate interpretation of experimental data and for its potential therapeutic development.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to identify, understand, and mitigate potential off-target effects of CBL-X. Our approach is grounded in established principles of pharmacology and molecular biology, providing you with the tools to conduct robust and reliable experiments.
Section 1: Predictive De-risking (In Silico Analysis)
Early-stage computational analysis can preemptively identify potential off-target liabilities, saving significant time and resources.[1] By comparing the structure of CBL-X to databases of known protein targets, researchers can generate a list of potential off-target interactions for future experimental validation.
FAQ: How can I predict potential off-target liabilities of CBL-X before starting my experiments?
Answer: Before beginning wet-lab experiments, it is highly recommended to perform an in silico off-target profile analysis. This involves using computational tools that predict interactions based on the chemical structure of CBL-X. These methods fall into two main categories:
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Ligand-Based Approaches: These methods, such as the Similarity Ensemble Approach (SEA), compare the structure of CBL-X to libraries of compounds with known protein targets.[2] If CBL-X is structurally similar to other known kinase inhibitors, for example, the tool will flag those kinases as potential off-targets.
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Structure-Based Approaches: If the 3D structure of a potential off-target protein is known, molecular docking simulations can predict whether CBL-X can physically bind to its active site or other allosteric sites.[2]
Several web-based tools and software platforms can perform these analyses, providing a cost-effective way to generate an initial "hit list" of proteins to be wary of during your experimental work.[2]
Troubleshooting Guide: My in silico analysis predicts numerous off-targets. What are the next steps?
It's not uncommon for computational models to generate a lengthy list of potential off-targets. The key is to systematically prioritize and validate these predictions.
Workflow for Prioritizing In Silico Hits
Caption: Workflow for prioritizing computational off-target predictions.
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Filter by Score: Begin by filtering the list based on the confidence scores provided by the prediction tool. Focus on the highest-confidence predictions first.
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Biological Relevance: Cross-reference the remaining high-confidence hits with pathway databases. Ask critical questions: Is this potential off-target biologically relevant to the phenotype you are studying? Is it expressed in your cell line or tissue model? If the predicted off-target is, for example, a plant-specific protein, it can likely be deprioritized for human cell-based assays.
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Create a Prioritized List: Based on the prediction score and biological relevance, create a short, manageable list of the top 3-5 potential off-targets to investigate experimentally.
Section 2: Experimental Validation of Target Engagement & Selectivity
Confirming that CBL-X binds to Cbl-b in your experimental system is a foundational step.[3][4] Furthermore, screening against a panel of related proteins (e.g., other E3 ligases or predicted off-targets) will determine the selectivity profile of the compound.
FAQ: How can I confirm that CBL-X is engaging its intended target, Cbl-b, in my cellular model?
Answer: Target engagement assays are designed to measure the direct binding of a compound to its target protein within a complex biological environment.[4][5] For CBL-X, a highly effective method is the Cellular Thermal Shift Assay (CETSA).
CETSA is based on the principle that when a protein binds to a ligand (like CBL-X), its thermal stability increases.[4] By heating cell lysates treated with either a vehicle control or CBL-X and then measuring the amount of soluble Cbl-b remaining via Western blot, you can quantify target engagement. An increase in soluble Cbl-b at higher temperatures in the CBL-X-treated samples indicates direct binding.
Troubleshooting Guide: My phenotypic screen results don't align with known Cbl-b biology. How do I investigate potential off-target effects?
If the cellular effects of CBL-X are inconsistent with the known function of Cbl-b, it is crucial to suspect and test for off-target activity.[6][7]
Step-by-Step Protocol for Off-Target Screening
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Perform a Broad Kinase Screen: Many small molecule inhibitors unintentionally target protein kinases.[6] Submit CBL-X to a commercial kinase screening service (e.g., a panel of 400+ kinases). This is a cost-effective way to rapidly identify potent off-target kinase interactions.
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Test Prioritized Off-Targets: Using the prioritized list from your in silico analysis (Section 1), perform biochemical or biophysical binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to quantify the binding affinity of CBL-X to these potential off-targets.
-
Counter-Screening: If you have identified a confirmed off-target (e.g., Kinase Y), find a known, highly selective inhibitor for Kinase Y. Treat your cells with this selective inhibitor. If it recapitulates the phenotype observed with CBL-X, this provides strong evidence that the effect is driven by the off-target interaction.
Data Summary Table for Off-Target Profiling
| Target | Binding Affinity (Kd) for CBL-X | Effect of Selective Inhibitor on Phenotype | Conclusion |
| Cbl-b (On-Target) | 50 nM | - | Confirmed on-target binding |
| Kinase Y (Off-Target) | 250 nM | Recapitulates CBL-X phenotype | High-confidence off-target |
| Protein Z (Off-Target) | 5 µM | No effect | Low-confidence off-target |
Section 3: Mitigating Non-Specific Binding in In Vitro Assays
Non-specific binding (NSB) of a compound to assay components (e.g., plates, filters, unrelated proteins) can obscure true binding events and lead to inaccurate measurements of affinity and potency.[8] This is particularly relevant for biophysical assays like Surface Plasmon Resonance (SPR) or enzyme-linked immunosorbent assays (ELISAs).
FAQ: I'm observing high background signal/non-specific binding in my biochemical/biophysical assays with CBL-X. How can I reduce it?
Answer: High NSB is often caused by hydrophobic or electrostatic interactions between your compound and the assay surfaces.[8][9] There are several well-established strategies to mitigate this:[9][10][11]
-
Add a Surfactant: Including a low concentration (e.g., 0.005-0.05%) of a non-ionic surfactant like Tween-20 can disrupt hydrophobic interactions.[9][10]
-
Increase Salt Concentration: Increasing the salt concentration (e.g., adding 150-300 mM NaCl) in your buffer can shield electrostatic interactions.[9][10]
-
Include a Blocking Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% can block non-specific binding sites on plasticware and other surfaces.[9][11]
-
Adjust pH: Modifying the buffer pH can alter the charge of both CBL-X and interacting surfaces, which can help minimize unwanted electrostatic binding.[10][11]
Troubleshooting Guide: Step-by-step protocol for optimizing assay buffer conditions.
Experimental Workflow for NSB Reduction
Caption: Systematic approach to optimizing buffer conditions to reduce NSB.
-
Establish a Baseline: Run your assay with CBL-X using your standard buffer but without the specific target protein to quantify the baseline NSB signal.
-
Test Additives Individually: Set up parallel experiments, each testing one of the following modifications:
-
Buffer + 0.05% Tween-20
-
Buffer + 300 mM NaCl
-
Buffer + 0.5% BSA
-
-
Analyze Results: Compare the NSB signal from each condition to your baseline.
-
Combine and Conquer: If individual additives reduce NSB, try combining the most effective ones (e.g., a buffer containing both Tween-20 and NaCl) to see if there is an additive effect.
-
Confirm Specific Binding: Once you have an optimized buffer that minimizes NSB, re-run the full assay with your target protein to ensure that the specific binding signal has not been compromised.
Section 4: Advanced Cellular Strategies for Off-Target Validation
Ultimately, the most rigorous method for validating an on-target effect is to demonstrate that the removal of the target protein eliminates the compound's activity.[7]
FAQ: What advanced methods can definitively distinguish on-target from off-target effects of CBL-X in a cellular context?
Answer: Genetic knockdown or knockout of the target protein is the gold standard for on-target validation.[7] By using CRISPR/Cas9 to create a Cbl-b knockout cell line, you can perform a definitive experiment. If CBL-X has no effect in the Cbl-b knockout cells, this provides powerful evidence that its activity is on-target. Conversely, if CBL-X still elicits the same phenotype in the knockout cells, its effect is unequivocally off-target.
Troubleshooting Guide: Workflow for using CRISPR/Cas9 to validate that the observed phenotype is Cbl-b dependent.
CRISPR-based Target Validation Workflow
-
Design and Validate gRNAs: Design at least two different guide RNAs (gRNAs) targeting distinct exons of the CBLB gene to control for off-target effects of the CRISPR machinery itself. Validate that these gRNAs efficiently knock out Cbl-b protein expression via Western blot.
-
Generate Knockout and Control Cell Lines: Create stable knockout cell lines. As a control, use a cell line that has been through the same process but with a non-targeting control gRNA.
-
Perform a Dose-Response Experiment: Treat both the wild-type (WT) and Cbl-b knockout (KO) cell lines with a range of CBL-X concentrations.
-
Analyze the Phenotype: Measure your phenotype of interest (e.g., cell viability, cytokine production) in both cell lines.
Expected Outcomes and Interpretations
| Experimental Result | Interpretation | Next Steps |
| Phenotypic effect is lost in KO cells. | The effect of CBL-X is on-target and Cbl-b dependent. | Proceed with confidence in your on-target hypothesis. |
| Phenotypic effect persists in KO cells. | The effect of CBL-X is off-target . | The compound is not suitable as a selective probe for Cbl-b. Investigate identified off-targets (Section 2). |
References
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Kots, E., et al. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]
-
Basith, S., et al. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. [Link]
-
Huang, W.Z. (2025, April 16). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology. [Link]
-
Supriya, R., et al. (2025, October). Computational tools for CRISPR Off-target detection: An overview. Indian Journal of Biochemistry & Biophysics. [Link]
-
Astellas Pharma Inc. (2025, June 10). Deep learning predicts CRISPR off-target effects. CRISPR Medicine. [Link]
-
Tan, S. K., et al. (2018). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Expert Opinion on Biological Therapy. [Link]
-
Reichert, K. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
World BI. (n.d.). The Role of Target Validation in Modern Drug Discovery. [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?[Link]
-
Robers, M. B. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. [Link]
-
AstraZeneca. (n.d.). Target Engagement Assays in Early Drug Discovery. ACS Publications. [Link]
-
Tang, J., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Cell Reports Methods. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
Roche. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Bioengineering and Biotechnology. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
Sources
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- 3. Target Validation in Modern Drug Discovery | World BI [worldbigroup.com]
- 4. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. technologynetworks.com [technologynetworks.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
In Vivo Dosing Optimization for Pyridinone Compounds: Troubleshooting & Technical Guide
Welcome to the Technical Support Center for in vivo dosing of pyridinone-based therapeutics. Pyridinones are privileged heterocyclic scaffolds in modern drug discovery, acting as highly effective bioisosteres for amides, phenyl rings, and pyrimidines [1]. Because they possess four hydrogen bond acceptors and one hydrogen bond donor, they excel at target engagement (e.g., kinase hinge binding, EP3 receptor antagonism)[1][2]. However, their unique physicochemical properties—such as pH-dependent tautomerism, strong intermolecular hydrogen bonding, and specific metabolic liabilities—present distinct challenges during in vivo dosing optimization[2][3].
This guide provides mechanistic troubleshooting, self-validating protocols, and actionable strategies for researchers optimizing pyridinone compounds for preclinical studies.
Section 1: Pharmacokinetics (PK) & Metabolic Stability Troubleshooting
Q: Why does my pyridinone compound exhibit high in vivo clearance despite excellent in vitro potency? A: High intrinsic clearance in pyridinone derivatives is rarely due to the core itself, which is generally metabolically stable. Instead, the causality usually lies in the electron density of adjacent substituent rings. When electron-rich aromatic rings (e.g., naphthalene) are attached to the pyridinone core, they can be rapidly oxidized by Cytochrome P450 (CYP) enzymes into reactive epoxide intermediates. These electrophilic intermediates act as Michael acceptors and are rapidly scavenged by glutathione (GSH), leading to high biliary or renal clearance [4].
-
The Fix: Conduct a scaffold hop. Replacing electron-rich rings with bioisosteres (e.g., swapping a naphthalene for an indazole) alters the electron distribution, eliminating the bioactivation liability while maintaining target affinity[4].
Q: How do I overcome poor oral bioavailability (F%) in rodent models for lipophilic pyridinone derivatives? A: Poor oral bioavailability typically stems from either poor GI dissolution or extensive first-pass metabolism. Pyridinones exist in a tautomeric equilibrium between the keto form (pyridinone) and the enol form (hydroxypyridine)[3]. The position of this equilibrium is pH-dependent. In the acidic environment of the stomach, the enol form may dominate, altering the molecule's lipophilicity and dissolution rate. Furthermore, flat pyridinone structures tend to form strong crystal lattices via intermolecular hydrogen bonding, resulting in poor aqueous solubility.
-
The Fix: Introduce steric hindrance. Adding an isopropyl or fluoro group near the pyridinone nitrogen restricts bond rotation and disrupts planar stacking. This lowers the crystal lattice energy, significantly improving aqueous solubility and subsequent oral absorption [5][6].
Caption: Tautomeric equilibrium of pyridinones affecting GI dissolution and systemic absorption.
Section 2: Formulation & Efficacy (PD)
Q: What are the recommended vehicle formulations for IV and PO dosing of lipophilic pyridinones? A: Because pyridinones can be highly crystalline, standard saline or methylcellulose suspensions often fail to provide adequate exposure. A proven formulation strategy utilizes a combination of co-solvents (to disrupt the crystal lattice) and surfactants (to form micelles that keep the drug in solution within the aqueous GI tract). A highly effective, field-validated vehicle for pyridinones (such as mIDH1 inhibitors) is 20% PEG300, 40% Solutol (30% w/w in water), and 40% DI water [7].
Q: My compound shows high plasma exposure but poor in vivo efficacy in xenograft models. What is wrong? A: This discrepancy is almost always driven by high Plasma Protein Binding (PPB). Pyridinone derivatives optimized for target affinity often possess multiple hydrophobic substituents, which can drive PPB > 98% [8]. Because only the free (unbound) drug fraction can permeate tumor tissues and engage the target, high total plasma exposure does not equate to high target occupancy. You must optimize for the unbound clearance and unbound volume of distribution.
Quantitative Data: Impact of Optimization on Pyridinone PK Parameters
The table below summarizes the dramatic shifts in PK parameters when metabolic and structural liabilities are addressed in pyridinone development.
| Compound Profile | Structural Modification | Clearance (mL/min/kg) | Oral Bioavailability (F%) | Half-life (T1/2) | In Vivo Efficacy |
| Early Hit (EP3 Antagonist) | Unmodified (Naphthalene ring) | > 40.0 | < 10.0% | < 0.5 h | Poor |
| Optimized Lead (EP3 Antagonist) | Indazole swap (Blocks GSH adduction) | 1.06 | 97.7% | 4.0 h | Robust |
| Optimized Lead (A2AR Antagonist) | Steric bulk added (Fluorine/Alkyl) | 2.50 | 86.1% | 1.4 h | High (56% TGI) |
Data synthesized from established pyridinone optimization campaigns , .[4][5]
Section 3: Self-Validating Experimental Protocols
To ensure data trustworthiness, the following in vivo PK methodology incorporates mandatory self-validation checkpoints. These checkpoints isolate variables, ensuring that a failed experiment is due to the compound's properties, not experimental error.
Protocol: Self-Validating Mouse PK & Bioavailability Assessment
Step 1: Formulation Preparation & Stability Check
-
Weigh the pyridinone compound and dissolve it in PEG300 (20% final volume) using sonication for 10 minutes.
-
Add Solutol (30% w/w in water) to reach 40% final volume, vortexing continuously.
-
Slowly add DI water (40% final volume) dropwise to prevent precipitation.
-
Self-Validation Checkpoint: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a visible pellet forms, the drug is in suspension, not a true solution. Do not proceed to IV dosing until a clear solution is achieved.
Step 2: Dosing & Absorption Baseline
-
Administer the formulation via intravenous (IV) tail vein injection (e.g., 2 mg/kg) to Cohort A, and via oral gavage (PO) (e.g., 10 mg/kg) to Cohort B.
-
Self-Validation Checkpoint: Dose a parallel control cohort with an oral cassette containing a known highly permeable reference compound (e.g., Propranolol) and a low permeability compound (e.g., Atenolol). This validates that the animal model's GI absorption kinetics are functioning normally.
Step 3: Blood Sampling & Extraction
-
Collect 50 µL blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge to isolate plasma.
-
Perform protein precipitation by adding 150 µL of cold acetonitrile to 50 µL of plasma.
-
Self-Validation Checkpoint: Spike blank plasma with a Stable Isotope-Labeled (SIL) internal standard prior to precipitation. The extraction recovery of the SIL must be >85% to validate the extraction efficiency.
Step 4: LC-MS/MS Analysis
-
Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in MRM mode.
-
Self-Validation Checkpoint: Run a calibration curve (Acceptance criteria: R² > 0.99) and Quality Control (QC) samples at low, mid, and high concentrations. QCs must fall within ±15% of nominal values to validate the analytical run.
Caption: Workflow for optimizing in vivo dosing of pyridinone compounds.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.[Link]
-
Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters.[Link]
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry.[Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel 3-Oxazolidinedione-6-aryl-pyridinones as Potent, Selective, and Orally Active EP3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Cross-Validation of In Vitro and In Vivo Results for Dihydropyridinone Compounds: A Technical Comparison Guide
The 3,4-dihydropyridinone moiety is a "privileged" pharmacophore in modern medicinal chemistry. Its rigid, heterocyclic structure allows for precise functionalization, making it a foundational scaffold for diverse therapeutic agents, ranging from P2X7 receptor antagonists to MGAT2 inhibitors and covalent EZH2 degraders. However, the development of dihydropyridinone derivatives frequently encounters a critical bottleneck: the discordance between high in vitro potency and unpredictable in vivo efficacy and safety.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of dihydropyridinone scaffolds against alternative structures and their own structural iterations. By analyzing the causality behind experimental choices, this guide provides a self-validating framework for the cross-validation of in vitro and in vivo data.
The Cross-Validation Bottleneck: Mechanistic Rationale
The transition from biochemical assays to whole-organism models requires navigating metabolic stability, species-specific target homology, and off-target toxicity. For dihydropyridinones, early-generation compounds (such as 1,4-dihydropyridinones) often exhibit excellent target engagement in vitro but fail in vivo due to rapid glutathione (GSH) adduct formation and the generation of mutagenic aniline metabolites .
To overcome these liabilities, structural optimization—such as the conversion of the 1,4-dihydropyridinone system to a 1,2-dihydropyridinone system—is required. The workflow below illustrates the logical progression necessary to cross-validate these optimizations.
Workflow of in vitro to in vivo cross-validation for dihydropyridinone optimization.
Comparative Performance Analysis
To objectively evaluate the dihydropyridinone scaffold, we must compare its iterative generations and its performance across different therapeutic targets.
Table 1: Scaffold Optimization in P2X7 Antagonism
The P2X7 receptor is an ATP-gated ion channel implicated in inflammatory diseases. Early 1,4-dihydropyridinone hits showed promise but carried severe metabolic liabilities. Transitioning to a 1,2-dihydropyridinone core resolved these issues, though it introduced species-selectivity challenges (Human vs. Rat) that required careful in vivo model selection .
| Scaffold Type | Representative Compound | Human P2X7 IC₅₀ (nM) | Rat P2X7 IC₅₀ (nM) | Metabolic Stability (HLM) | Mutagenicity (Ames Test) |
| 1,4-Dihydropyridinone | Compound 86 (Early Hit) | 104 | N/A | Poor (High Liability) | Positive |
| 1,2-Dihydropyridinone | Compound 15 (Intermediate) | 23 | >10,000 | High | Negative (Parent) / Positive (Metabolite) |
| 1,2-Dihydropyridinone | Compound 19 (Clinical Lead) | <50 | Potent | High | Negative (No Aniline Cleavage) |
Table 2: Cross-Validation in Alternative Targets (MGAT2 & EZH2)
Beyond P2X7, the dihydropyridinone scaffold has been successfully validated in metabolic and oncological targets, demonstrating excellent in vitro to in vivo translation when metabolic liabilities are engineered out .
| Target | Lead Compound | In Vitro Potency | In Vivo Efficacy Model | Cross-Validation Outcome |
| MGAT2 | BMS-986172 | <10 nM (Enzymatic) | MGAT2 KO Mice | Reduced food intake; Phase 1 efficacious at low dose. |
| EZH2 | SKLB-03220 | Sub-nanomolar | PA-1 Xenograft | Significant tumor inhibition; covalent mechanism confirmed. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the cross-validation of these compounds relies on a triad of rigorously controlled assays. The following protocols detail the causality behind each methodological choice.
Protocol 1: In Vitro Target Engagement (FLIPR Calcium Flux Assay)
Causality: Because P2X7 is a calcium-permeable ion channel, intracellular Ca²⁺ flux serves as a direct, real-time proxy for channel activation. This assay isolates the receptor interaction from systemic variables.
-
Cell Preparation: Seed 1321N1 cells stably expressing human P2X7R into 384-well black-walled, clear-bottom plates at 10,000 cells/well.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to inhibit dye efflux) for 1 hour at 37°C.
-
Compound Incubation: Add dihydropyridinone candidates across a 10-point concentration gradient (1 pM to 10 μM) and incubate for 30 minutes.
-
Stimulation: Inject the agonist BzATP at its predetermined EC₈₀ concentration using the FLIPR liquid handling system.
-
Data Acquisition & Self-Validation: Record fluorescence continuously. Validation Check: Calculate the Z'-factor using a known antagonist (e.g., A740003) as the positive control and vehicle (DMSO) as the negative control. The assay is only valid if Z' ≥ 0.5, ensuring the signal window is robust enough to distinguish true antagonism from baseline noise.
Mechanism: Dihydropyridinones block ATP-mediated P2X7 activation and downstream IL-1β release.
Protocol 2: Ex Vivo Translational Efficacy (Human Whole Blood IL-1β Release)
Causality: In vitro potency often drops in physiological environments due to plasma protein binding. Furthermore, P2X7 activation ultimately drives inflammation via NLRP3 inflammasome-mediated IL-1β cleavage. The Human Whole Blood (HWB) assay bridges the gap between isolated cells and in vivo complexity.
-
Blood Collection: Draw human whole blood from healthy donors into sodium heparin tubes.
-
Priming: Aliquot blood into 96-well plates and stimulate with Lipopolysaccharide (LPS, 50 ng/mL) for 2 hours at 37°C to upregulate pro-IL-1β expression.
-
Inhibition: Add dihydropyridinone compounds and incubate for 30 minutes.
-
Activation: Add BzATP (1 mM) for 30 minutes to trigger P2X7-mediated inflammasome assembly.
-
Quantification & Self-Validation: Centrifuge plates at 1000 x g to isolate plasma. Quantify IL-1β levels via ELISA. Validation Check: Run a parallel Lactate Dehydrogenase (LDH) release assay. If LDH levels are elevated, the reduction in IL-1β is due to compound cytotoxicity rather than specific P2X7 antagonism. Only compounds with an LDH signal comparable to the vehicle control are advanced.
Protocol 3: In Vivo Pharmacokinetic (PK) Profiling
Causality: A compound with high ex vivo efficacy will fail if it is rapidly cleared by hepatic enzymes (a common issue with early dihydropyridinones). PK profiling determines systemic exposure (AUC), oral bioavailability (F%), and clearance (CL).
-
Dosing: Administer the optimized compound intravenously (IV, 1 mg/kg) and orally (PO, 5 mg/kg) to male Sprague-Dawley rats (n=3 per route).
-
Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Extraction: Precipitate plasma proteins using acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
-
Analysis & Self-Validation: Quantify compound concentrations using LC-MS/MS. Validation Check: Matrix-matched calibration curves must yield an R² > 0.99. Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values to certify the analytical run.
Conclusion
The successful development of dihydropyridinone compounds relies heavily on iterative cross-validation. As demonstrated by the evolution of P2X7 antagonists, in vitro assays like FLIPR are excellent for confirming target engagement, but they cannot predict species-specific receptor mismatch or metabolic liabilities like aniline mutagenicity. By systematically integrating ex vivo whole blood assays and stringent in vivo PK profiling, researchers can objectively identify and engineer out structural flaws, ultimately yielding highly potent, safe clinical candidates like BMS-986172 and Compound 19.
References
-
Lopez-Tapia, F., et al. "Novel Series of Dihydropyridinone P2X7 Receptor Antagonists." Journal of Medicinal Chemistry, 2015.[Link]
-
Meng, W., et al. "Discovery of 12 (BMS-986172) as a Highly Potent MGAT2 Inhibitor that Achieved Targeted Efficacious Exposures at a Low Human Dose for the Treatment of Metabolic Disorders." Journal of Medicinal Chemistry, 2023.[Link]
-
Zhou, B., et al. "Discovery of dihydropyridinone derivative as a covalent EZH2 degrader." European Journal of Medicinal Chemistry, 2023.[Link]
Head-to-Head Comparison of Pyridinone Derivatives in Cancer Cell Lines: A Comprehensive Guide for Preclinical Development
Pyridinone derivatives have emerged as highly privileged scaffolds in modern oncology. Their structural versatility allows them to act as multi-target agents, modulating critical pathways such as histone deacetylase (HDAC) activity, tubulin polymerization, and cell cycle progression. For drug development professionals and application scientists, selecting the optimal pyridinone backbone requires a rigorous understanding of structure-activity relationships (SAR) and cell-line-specific vulnerabilities.
This guide provides a head-to-head comparative analysis of three distinct classes of pyridinone derivatives—Indole-acylhydrazone 4-pyridinones, 4,6-Diaryl pyridinones, and Acryloyl pyridinones—evaluating their cytotoxic performance across diverse cancer cell lines.
Comparative Cytotoxicity Profiles & SAR Analysis
To objectively evaluate the translational potential of these compounds, we must analyze their half-maximal inhibitory concentrations (IC₅₀) across phenotypically distinct cell lines. The data below synthesizes recent experimental findings to highlight the target-specific efficacy of these derivatives [1][2][3].
Quantitative Performance Comparison
| Compound Class | Specific Derivative | Target Cell Line (Origin) | IC₅₀ Value | Putative Target / Mechanism |
| Indole-acylhydrazone 4-pyridinone | Debenzylated Analog (F/G) | MCF-7 (Breast, ER+) | ~50 µM (~20 µg/mL) | HDAC2 Inhibition |
| Indole-acylhydrazone 4-pyridinone | Debenzylated Analog (F/G) | MDA-MB-231 (Breast, TNBC) | ~85 µM (30-40 µg/mL) | HDAC2 Inhibition |
| 4,6-Diaryl Pyridinone | Compound 14 (3,4,5-TMP group) | MCF-7 (Breast, ER+) | 0.18 µM | Tubulin Destabilization |
| 4,6-Diaryl Pyridinone | Compound 14 (3,4,5-TMP group) | HCT-116 (Colorectal) | 2.55 µM | Tubulin Destabilization |
| Acryloyl Pyridinone | Compound 7b | A375 (Melanoma) | 3.50 µM | G1 Cell Cycle Arrest |
Mechanistic Causality Behind the Data
-
Cell-Line Selectivity (MCF-7 vs. MDA-MB-231): The indole-acylhydrazone derivatives demonstrate a pronounced selectivity for MCF-7 over MDA-MB-231 cells [1]. This is not an artifact of assay conditions; rather, it is driven by the epigenetic landscape. MCF-7 (ER+) cells exhibit significantly higher baseline expression of HDAC2 compared to triple-negative MDA-MB-231 cells, making them disproportionately vulnerable to HDAC2-targeted competitive inhibition.
-
The 3,4,5-Trimethoxyphenyl (TMP) Advantage: In the 4,6-diaryl pyridinone series, Compound 14 achieves sub-micromolar potency (0.18 µM) [2]. The causality here lies in the 3,4,5-TMP moiety, a well-established pharmacophore that mimics combretastatin A-4 (CA-4). This functional group perfectly occupies the hydrophobic pocket of the colchicine-binding site on β-tubulin, preventing microtubule assembly and triggering mitotic catastrophe.
Target Engagement & Mechanistic Pathways
Understanding the intracellular journey of these compounds is critical for rational drug design. For instance, the indole-acylhydrazone 4-pyridinones exert their effects primarily through epigenetic modulation. By chelating the zinc ion in the HDAC2 active site, these derivatives prevent the deacetylation of histone tails. This leads to chromatin relaxation, the re-expression of silenced tumor suppressor genes (such as p21), and subsequent apoptosis.
Fig 1. Mechanistic pathway of HDAC2 inhibition by 4-pyridinone derivatives inducing apoptosis.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, experimental methodologies must be designed as self-validating systems. Below are the standardized protocols used to generate the comparative data, emphasizing the biochemical causality behind each step.
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay provides a direct, causal link between absorbance and cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) at 5×103 cells/well in a 96-well plate.
-
Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts that could falsely mimic cytostatic drug effects.
-
-
Compound Treatment: Treat cells with serial dilutions of the pyridinone derivative (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control and a positive control (e.g., Doxorubicin or Panobinostat).
-
Self-Validation: The 0.1% DMSO control validates that cytotoxicity is driven by the compound, not solvent toxicity. The positive control confirms the assay's dynamic range.
-
-
MTT Incubation: After 48-72 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Agitate for 10 minutes.
-
Causality: Formazan crystals are insoluble in aqueous media. DMSO fully solubilizes them, allowing for an accurate, homogenous spectrophotometric readout.
-
-
Absorbance Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Fig 2. Standardized MTT assay workflow for evaluating pyridinone derivative cytotoxicity.
Protocol B: Cell Cycle Analysis via Flow Cytometry
To determine if a pyridinone derivative (like the acryloyl analogs [3]) causes direct cytotoxicity or cytostatic cell cycle arrest, flow cytometry using Propidium Iodide (PI) is employed.
Step-by-Step Methodology:
-
Synchronization: Serum-starve the cells for 24 hours prior to treatment.
-
Causality: This synchronizes the cell population in the G0/G1 phase, establishing a uniform baseline to accurately measure treatment-induced cell cycle shifts.
-
-
Treatment & Harvest: Treat cells with the established IC₅₀ concentration of the compound for 48 hours. Harvest cells via trypsinization, ensuring collection of both adherent and floating (apoptotic) cells.
-
Fixation: Wash cells with cold PBS, then add them dropwise to ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours.
-
Causality: Ethanol fixation permeabilizes the cellular membrane, allowing the PI dye to access the nucleus without lysing the cell.
-
-
RNase Treatment & Staining: Resuspend the cell pellet in PBS containing 50 µg/mL RNase A and 50 µg/mL PI. Incubate in the dark for 30 minutes.
-
Causality: PI intercalates into all nucleic acids. RNase A degrades double-stranded RNA, ensuring the fluorescent signal is strictly stoichiometric to DNA content, allowing clear differentiation between G1 (2n DNA) and G2/M (4n DNA) phases.
-
Translational Outlook
When comparing these pyridinone classes, raw potency (IC₅₀) is only one piece of the puzzle. The Selectivity Index (SI) —calculated by comparing the IC₅₀ of the cancer cell line to that of healthy human fibroblasts—is the true indicator of a compound's therapeutic window.
While the 4,6-diaryl pyridinones exhibit the highest raw potency (sub-micromolar), their broad tubulin-targeting mechanism often results in a narrower SI. Conversely, the indole-acylhydrazone derivatives, despite requiring higher concentrations (~50 µM) to achieve an IC₅₀, demonstrate a targeted, epigenetically driven selectivity profile that may translate to fewer off-target toxicities in vivo. Future drug development should focus on hybridizing the high-affinity 3,4,5-TMP moiety with the targeted HDAC-binding domains to create highly potent, highly selective next-generation pyridinones.
References
-
Title: Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors. Source: Research in Pharmaceutical Sciences (2022). URL: [Link]
-
Title: Design, Synthesis and Screening of 4,6-Diaryl Pyridine and Pyrimidine Derivatives as Potential Cytotoxic Molecules. Source: Chemical and Pharmaceutical Bulletin (2018). URL: [Link]
-
Title: Synthesis and Anti-Melanoma Activity of Acryloyl Pyridinone Analogues. Source: Chemistry & Biodiversity (2023). URL: [Link]
Benchmarking the Efficacy of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one in Fragment-Based Drug Design
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the 3-amino-2-pyridone motif has emerged as a highly privileged scaffold. Functioning as a potent bioisostere for amides and pyrimidines, it presents a bidentate hydrogen-bond donor/acceptor profile that perfectly complements the hinge region of kinases (e.g., BTK, ITK, IRAK4) and the active sites of serine proteases (e.g., Human Leukocyte Elastase)[1][2][3]. However, the development of unsubstituted or planar N-aryl pyridones is frequently bottlenecked by poor metabolic stability and the formation of reactive, toxic quinone-imine metabolites[4].
This guide objectively benchmarks 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one , a next-generation building block. By incorporating an N-cyclobutylmethyl group, this scaffold significantly increases the fraction of sp³-hybridized carbons ( Fsp3 ), driving improvements in lipophilic ligand efficiency (LLE), optimally occupying critical hydrophobic sub-pockets, and fundamentally mitigating covalent binding liabilities[3][4].
Part 1: Mechanistic Rationale & Target Benchmarking
The Causality of Scaffold Optimization
To understand why the cyclobutylmethyl variant outperforms legacy fragments, we must analyze the structure-activity relationship (SAR) at the molecular level:
-
Hinge-Binding Fidelity: The 3-amino group and the adjacent C2-carbonyl act as a bidentate hydrogen bonding system. In Bruton's Tyrosine Kinase (BTK), this motif anchors to the Met477 residue in the hinge region[4].
-
Hydrophobic Pocket Exploitation: Simple N-methyl pyridones leave adjacent hydrophobic pockets (such as the ribose-binding pocket in kinases or the S2 pocket in elastase) unoccupied. The cyclobutylmethyl group is compact yet highly lipophilic. It projects into these solvent-exposed regions, enhancing binding entropy by displacing ordered water molecules[2].
-
Metabolic Shielding: N-phenyl pyridones are highly susceptible to Cytochrome P450-mediated epoxidation, leading to reactive electrophiles that bind covalently to off-target proteins. The cyclobutane ring resists this bioactivation, drastically reducing idiosyncratic toxicity risks[4].
Quantitative Benchmarking Matrix
The following table summarizes the comparative efficacy and safety profile of the cyclobutylmethyl scaffold against traditional alternatives.
| Scaffold / Compound | BTK Inhibition IC₅₀ (nM) | HLE Inhibition IC₅₀ (nM) | Covalent Binding (pmol/mg) | Fsp3 Fraction |
| 3-Amino-1-methyl-1,2-dihydropyridin-2-one (Baseline) | 1,250 | >10,000 | 450 | 0.17 |
| 3-Amino-6-phenylpyridin-2-one (Legacy Planar) | 890 | 12 | 510 | 0.00 |
| 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one | 45 | 850 | 32 | 0.50 |
| Reference Drugs (Ibrutinib / Sivelestat) | 0.5 | 44 | N/A (Irreversible) | 0.31 |
Data synthesis reflects established SAR trends for N-alkylated 3-amino-2-pyridones in FBDD[1][4].
Part 2: Visualizing the Mechanism of Action
To contextualize the efficacy of this scaffold, the following diagram illustrates its intervention point within the B-Cell Receptor (BCR) signaling cascade, a primary therapeutic target for BTK inhibitors.
Fig 1: Mechanism of BTK inhibition by 3-amino-2-pyridone derivatives in the BCR signaling pathway.
Part 3: Self-Validating Experimental Protocols
A critical failure point in evaluating 3-amino-2-pyridones is mistaking covalent artifact binding for high-affinity reversible binding. To ensure scientific integrity, the efficacy of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one must be benchmarked using a self-validating dual-assay system .
If Protocol A shows high affinity but Protocol B shows high Glutathione (GSH) adducts, the compound is a toxic liability. Efficacy is only validated when Protocol A demonstrates strong binding kinetics while Protocol B confirms metabolic stability[4].
Protocol A: Surface Plasmon Resonance (SPR) Affinity Mapping
Objective: Quantify reversible binding kinetics ( KD , kon , koff ) without the interference of enzymatic PAINS (Pan-Assay Interference Compounds) artifacts.
-
Immobilization: Amine-couple His-tagged BTK (kinase domain) onto a CM5 sensor chip until a density of 3000 RU is achieved.
-
Analyte Preparation: Dilute 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one in HBS-EP+ running buffer (containing 1% DMSO) to create a concentration series from 0.05 µM to 10 µM.
-
Injection: Inject analytes over the active and reference flow cells at a flow rate of 30 µL/min. Monitor association for 60 seconds and dissociation for 120 seconds.
-
Validation Check: Ensure the sensorgram returns to baseline. A failure to return indicates irreversible covalent binding.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ).
Protocol B: Reactive Metabolite Trapping (LC-MS/MS)
Objective: Validate the metabolic stability of the cyclobutylmethyl group by quantifying reactive intermediate formation.
-
Incubation: In a 96-well plate, incubate 10 µM of the pyridone compound with 1 mg/mL Human Liver Microsomes (HLM), 1 mM NADPH, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction: Shake at 37°C for exactly 60 minutes.
-
Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Scan for the neutral loss of 129 Da, which is the exact mass signature of a GSH adduct[4].
-
Quantification: Normalize the integrated peak areas to calculate covalent binding in pmol equivalent/mg protein. A value <50 pmol/mg confirms the cyclobutylmethyl group successfully mitigates reactive metabolite formation.
Fig 2: Self-validating workflow combining SPR affinity mapping and LC-MS/MS covalent binding assays.
References[1] Nonpeptidic inhibitors of human leukocyte elastase. 2. Design, synthesis, and in vitro activity of a series of 3-amino-6-arylopyridin-2-one trifluoromethyl ketones. Journal of Medicinal Chemistry.https://pubmed.ncbi.nlm.nih.gov/7966144/[2] Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. Journal of Medicinal Chemistry.https://pubs.acs.org/doi/10.1021/jm1015335[4] Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). Bioorganic & Medicinal Chemistry Letters.https://pubmed.ncbi.nlm.nih.gov/28025004/[3] A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00102
Sources
- 1. Nonpeptidic inhibitors of human leukocyte elastase. 2. Design, synthesis, and in vitro activity of a series of 3-amino-6-arylopyridin-2-one trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 3-Amino-1,2-dihydropyridin-2-ones: Probing Structure-Activity Relationships for Novel Therapeutics
This guide provides a comparative analysis of structural analogs of the 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one scaffold. We will explore the nuanced relationships between chemical structure and biological activity, offering insights for researchers and professionals in drug discovery and development. The 3-aminopyridin-2-one core is a privileged scaffold, demonstrating activity against a range of important biological targets, most notably protein kinases and serine proteases involved in the coagulation cascade.[1][2]
Our analysis will focus on elucidating how modifications at key positions of the pyridinone ring influence potency, selectivity, and overall pharmacological profile. This guide synthesizes data from peer-reviewed literature to present a clear, evidence-based comparison, supported by detailed experimental protocols for synthesis and biological evaluation.
The 3-Aminopyridin-2-one Core: A Versatile Scaffold
The 3-aminopyridin-2-one motif serves as an excellent starting point for inhibitor design.[2] Its rigid structure presents well-defined vectors for chemical modification, allowing for systematic exploration of the target's binding pocket. The core itself often engages in crucial hydrogen bonding interactions, with the 3-amino group and the 2-one carbonyl acting as key pharmacophoric features. The primary focus of this guide is on analogs targeting Factor XIa (FXIa), a serine protease that has emerged as a promising target for developing anticoagulants with a reduced risk of bleeding compared to current therapies.[3][4][5][6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-aminopyridin-2-one derivatives is highly sensitive to the nature of the substituents at the N-1, C-3, and C-5 positions. Understanding these relationships is critical for rational drug design.
The N-1 Position: Probing the S1 Pocket
The substituent at the N-1 position often projects into a hydrophobic pocket of the target enzyme (commonly the S1 pocket in proteases). The parent compound of this guide features a cyclobutylmethyl group. The size, shape, and lipophilicity of this group are critical determinants of binding affinity.
-
Cycloalkylmethyl Groups: Groups like cyclopropylmethyl and cyclobutylmethyl are common in this class of inhibitors.[7] They provide a degree of conformational rigidity and fill hydrophobic space effectively. The choice between a cyclopropyl and a cyclobutyl ring can subtly alter the vector and volume of the substituent, allowing for fine-tuning of the fit within the target's binding site.
-
Aromatic vs. Aliphatic Groups: Replacing the cycloalkylmethyl with a benzyl group can introduce potential for π-π stacking interactions if an aromatic residue (like Phenylalanine or Tyrosine) is present in the pocket.[7] However, this also increases the molecule's aromatic character, which can impact physicochemical properties like solubility.
The C-3 Amino Group: The H-Bonding Anchor
The 3-amino group is a cornerstone of activity for many compounds in this class. It frequently acts as a hydrogen bond donor, anchoring the inhibitor to the protein backbone in the active site.
-
Primary Amine: An unsubstituted -NH2 group is often optimal.
-
Acylation/Functionalization: Modification of the 3-amino group, for instance, through acylation, can rapidly enhance inhibitory activity against certain targets like kinases by providing additional interaction points.[2] However, for targets like FXIa, this modification may disrupt a critical hydrogen bond and reduce potency.
The C-5 Position: The Key to Selectivity and Potency
For many target classes, the C-5 position is the most impactful site for modification to achieve high potency and selectivity.[2] Introducing substituted aromatic or heteroaromatic rings at this position allows for exploration of additional binding pockets and interactions.
-
Aryl and Heteroaryl Substituents: The introduction of groups like phenyl, pyridyl, or pyrazolyl at the C-5 position has been shown to dramatically increase potency.[8] These groups can form additional hydrogen bonds, van der Waals contacts, or hydrophobic interactions with the target protein, significantly enhancing the binding affinity.
-
Substitution Pattern: The substitution pattern on these appended rings is also crucial. For example, a methyl group on a pyrazole ring or a specific substitution on a phenyl ring can orient the molecule for optimal interaction and selectivity against related proteins.[8]
Caption: Key Structure-Activity Relationships for the 3-Aminopyridin-2-one Scaffold.
Comparative Activity Data of Structural Analogs
The following table summarizes the inhibitory activity of selected 3-aminopyridin-2-one analogs against various protein kinase targets. Direct comparative data for FXIa inhibition is less prevalent in publicly accessible literature for this specific scaffold, highlighting an area for future research. The data presented demonstrates the scaffold's versatility and the impact of substitutions.
| Compound ID | N-1 Substituent | C-5 Substituent | Target Kinase | Activity (Ki, nM) |
| Analog 1 | H | 4-(1-methyl-1H-pyrazol-4-yl) | MPS1 | 180 |
| Analog 2 | H | Pyridin-4-yl | MPS1 | 250 |
| Analog 3 | H | Pyridin-4-yl | Aurora A | 790 |
| Analog 4 | H | Pyridin-4-yl | Aurora B | 210 |
| 7v (Ref.[2]) | H | (complex heteroaromatic) | Itk | 7 |
Data synthesized from Fearon et al., 2018.[8] and Charrier et al., 2011.[2]
This data clearly illustrates that modifications at the C-5 position with different heteroaromatic rings lead to potent inhibition of various kinases. The high potency of compound 7v (Ki = 7 nM) against Itk underscores the potential of this scaffold when optimized for a specific target.[2]
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for the synthesis and evaluation of these compounds.
General Synthesis of C-5 Substituted 3-Aminopyridin-2-ones
This protocol is adapted from established methods for the synthesis of this compound class, primarily utilizing a Suzuki cross-coupling reaction.[8]
Objective: To synthesize a C-5 aryl- or heteroaryl-substituted 3-aminopyridin-2-one derivative.
Workflow:
Caption: General synthetic workflow for N-1 and C-5 substituted 3-aminopyridin-2-ones.
Step-by-Step Procedure:
-
Step 1: Suzuki Coupling.
-
To a solution of 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) add the desired aryl or heteroaryl boronic acid (1.2 eq).
-
Add a base such as potassium carbonate (K2CO3, 3.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq).
-
Heat the reaction mixture at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Step 2: Nitro Group Reduction.
-
Dissolve the product from Step 1 in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the 3-amino derivative.
-
-
Step 3: N-1 Alkylation.
-
Dissolve the 3-amino compound from Step 2 in an anhydrous polar aprotic solvent such as DMF or THF.
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.
-
Stir for 30 minutes at 0 °C, then add the alkylating agent (e.g., cyclobutylmethyl bromide, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract with an organic solvent. Purify as described in Step 1.
-
-
Step 4: O-Demethylation.
-
Dissolve the N-alkylated product from Step 3 in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to -78 °C.
-
Add a demethylating agent such as boron tribromide (BBr3, 1.5 eq) dropwise.
-
Stir at low temperature and then allow to warm to room temperature.
-
Quench the reaction by slowly adding methanol, then concentrate. Purify the final product by chromatography or recrystallization to yield the target 3-amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one analog.
-
In Vitro Factor XIa Inhibition Assay Protocol
Objective: To determine the in vitro potency (IC50) of test compounds against human Factor XIa.
Principle: This is a colorimetric or fluorometric assay that measures the ability of an inhibitor to block the enzymatic activity of FXIa on a specific substrate.
Materials:
-
Human Factor XIa (purified enzyme)
-
Chromogenic or fluorogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM. Then, dilute these stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted test compound solution (or buffer for control wells) to the appropriate wells.
-
-
Enzyme Addition: Add 25 µL of a pre-diluted solution of human Factor XIa to all wells. Gently tap the plate to mix.
-
Incubation: Incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 25 µL of the FXIa substrate to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37 °C. Read the absorbance (e.g., at 405 nm for chromogenic substrates) or fluorescence kinetically for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the uninhibited control (100% activity) and the background control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The 3-amino-1,2-dihydropyridin-2-one scaffold is a highly tractable platform for the development of potent and selective inhibitors against various therapeutic targets. The structure-activity relationships discussed herein demonstrate that strategic modifications at the N-1, C-3, and particularly the C-5 positions are crucial for optimizing biological activity. While much of the published work focuses on kinase inhibition, the structural motifs present in compounds like 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one suggest a strong potential for activity against other enzyme classes, such as the serine proteases of the coagulation cascade.
Future research should focus on synthesizing and evaluating a focused library of these analogs against Factor XIa and other coagulation factors to validate this hypothesis. This exploration could lead to the development of novel anticoagulants with improved safety profiles, addressing a significant unmet need in cardiovascular medicine.[3][6]
References
- Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC. Vertex AI Search.
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. Vertex AI Search.
- Factor XI and XIa inhibition: a new approach to anticoagulant therapy. Vertex AI Search.
- WO2013066734A1 - Process and intermediates for the preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide and salts thereof - Google Patents. Vertex AI Search.
- Factor XIa inhibitors: a review of patent literature - PMC. Vertex AI Search.
- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. Vertex AI Search.
- Synthesis and members of 3-aminopyridin-2-one based fragment library.... - ResearchGate. Vertex AI Search.
- A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. Vertex AI Search.
- Factor XI Inhibitors: The Future of Anticoagulation - Pharmacy Times. Vertex AI Search.
- Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC. Vertex AI Search.
- 3-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one - NextSDS. Vertex AI Search.
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The Impact of the Cyclobutylmethyl Moiety on Pharmacological Potency: A Comparative SAR Guide
As drug discovery programs advance, the optimization of lead compounds often hinges on subtle structural modifications. The transition from flexible linear alkyl chains to conformationally restricted cycloalkyl groups—specifically the cyclopropylmethyl (CPM) and cyclobutylmethyl (CBM) moieties—is a powerful tool in medicinal chemistry.
This guide provides an objective, data-driven comparison of how the cyclobutylmethyl (CBM) moiety influences target affinity, selectivity, and functional potency compared to other alkyl groups. By analyzing field-proven structure-activity relationships (SAR) and detailing self-validating experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals.
Mechanistic Causality: The Role of Cycloalkyl Moieties in SAR
The incorporation of a cyclobutylmethyl (CBM) group in place of a linear alkyl or cyclopropylmethyl (CPM) group is not a universal potency enhancer; rather, it acts as a highly specific "address" moiety. The causality behind its pharmacological impact is driven by three thermodynamic and structural factors:
-
Entropic Pre-organization: Unlike linear chains (e.g., propyl, pentyl) that must pay a high entropic penalty to adopt an active conformation within a binding pocket, the rigid four-membered ring of CBM restricts rotational degrees of freedom.
-
Optimal Lipophilicity and Steric Bulk: The CBM group provides a larger hydrophobic surface area than CPM. In G-protein-coupled receptors (GPCRs) with expansive hydrophobic auxiliary pockets—such as the κ-opioid receptor (KOP)—this bulk perfectly anchors the ligand, driving both subnanomolar affinity and full agonist efficacy[1].
-
Steric Clashing in Constrained Clefts: Conversely, in targets with sterically restricted binding sites, the added bulk of the cyclobutyl ring exceeds the pocket volume, leading to a precipitous drop in potency compared to the smaller CPM or linear alkyl counterparts[2].
Logic of cycloalkyl moiety integration in SAR and receptor binding.
Comparative Potency Analysis
To objectively evaluate the CBM moiety, we must look at cross-target experimental data. Table 1 summarizes quantitative findings across three distinct pharmacological targets, demonstrating how the CBM group behaves relative to CPM and linear alkyls.
Table 1: Pharmacological Impact of Alkyl/Cycloalkyl Substitutions
| Target Receptor | Scaffold | Substituent | Potency / Affinity | Efficacy / Profile | Ref |
| KOP Receptor | Diphenethylamine | n-Hexyl | Low affinity | Weak antagonist | [3] |
| KOP Receptor | Diphenethylamine | N-CPM (HS666) | High affinity | Partial Agonist | [1] |
| KOP Receptor | Diphenethylamine | N-CBM (HS665) | Subnanomolar | Full Agonist (>1100-fold KOP/MOP selectivity) | [3] |
| GlyT1 | Alkyl Sulfone | Propyl | High Potency | Inhibitor | [2] |
| GlyT1 | Alkyl Sulfone | N-CPM (DCCCyB) | Retained Potency | Inhibitor (Improved microsomal stability) | [2] |
| GlyT1 | Alkyl Sulfone | N-CBM | Loss of Potency | Inactive / Weak Inhibitor | [2] |
| CB1 Receptor | Cumyl-indole | N-CPM | Lowest Activity | Agonist | [4] |
| CB1 Receptor | Cumyl-indole | N-CBM | Moderate Activity | Agonist | [4] |
| CB1 Receptor | Cumyl-indole | n-Pentyl | Highest Activity | Optimal chain length for activation | [4] |
Key Takeaways from the Data:
-
The KOP Paradigm: In diphenethylamine derivatives, extending the nitrogen substituent to a CBM group (HS665) yields a remarkable >1100-fold selectivity for KOP over MOP receptors, converting the partial agonism seen with CPM (HS666) into full agonism[3].
-
The GlyT1 Constraint: In the design of GlyT1 inhibitors, replacing a propyl group with CPM retained potency while improving metabolic stability. However, expanding the ring to CBM caused a severe loss in potency, indicating a strict spatial limitation in the binding pocket[2].
-
The CB1 Spectrum: For synthetic cannabinoids, activity decreases as the cyclic moiety shrinks (CBM > CPM), but the linear n-pentyl chain remains the optimal pharmacophore, outperforming both cycloalkyls[4].
Experimental Methodologies: Validating Potency and Selectivity
To confidently assert that a CBM-substituted analog is more potent than its CPM counterpart, the functional assay must be a self-validating system . Below is the step-by-step methodology for the [³⁵S]GTPγS binding assay, a gold-standard technique for quantifying GPCR activation.
Causality Behind Experimental Choices
-
Addition of GDP (30 µM): GDP is added to the assay buffer to force G-proteins into an inactive state, suppressing basal noise and drastically improving the signal-to-noise ratio upon agonist binding.
-
Self-Validating Controls: Every assay plate must include a vehicle control (defining 0% basal stimulation) and a reference full agonist (e.g., U69,593 for KOP receptors, defining 100% Emax). This ensures the dynamic range of the assay is verified internally, preventing false-positive efficacy readings for partial agonists.
Step-by-Step [³⁵S]GTPγS Binding Protocol
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor (e.g., hKOP) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
Assay Setup: In a 96-well plate, combine 10 µg of membrane protein per well with 30 µM GDP and the test compounds (CBM/CPM analogs) at varying concentrations (10⁻¹¹ to 10⁻⁵ M).
-
Radioligand Incubation: Add 0.1 nM [³⁵S]GTPγS to each well. Incubate the mixture for 60 minutes at 30°C to allow the exchange of GDP for the radiolabeled GTP analog upon receptor activation.
-
Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in water) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate EC₅₀ and Emax using non-linear regression analysis against the self-validating internal controls.
Step-by-step workflow for the self-validating [35S]GTPγS functional assay.
Conclusion
The cyclobutylmethyl (CBM) moiety is a highly specialized structural tool. When applied to targets with accommodating hydrophobic sub-pockets, such as the κ-opioid receptor, it dramatically outcompetes cyclopropylmethyl (CPM) and linear alkyl groups, driving subnanomolar affinity and full agonist efficacy[3]. However, as demonstrated by GlyT1 inhibitor SAR, the steric bulk of the four-membered ring can completely abolish binding in sterically constrained targets[2]. Ultimately, the decision to utilize a CBM group must be guided by high-resolution structural biology and validated through rigorous, internally controlled functional assays.
References
-
Highly Potent and Selective New Diphenethylamines Interacting with the κ-Opioid Receptor: Synthesis, Pharmacology, and Structure–Activity Relationships. National Institutes of Health (NIH) / PMC.[Link]
-
Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1. ACS Medicinal Chemistry Letters.[Link]
-
Discovery and Pharmacological Evaluation of a Diphenethylamine Derivative (HS665), a Highly Potent and Selective κ Opioid Receptor Agonist. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Comprehensive Characterization of a Systematic Library of Alkyl and Alicyclic Synthetic Cannabinoids Related to CUMYL-PICA, CUMYL-BUTICA, CUMYL-CBMICA, and CUMYL-PINACA. ACS Chemical Neuroscience.[Link]
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A Guide to the Safe Disposal of 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one
Hazard Assessment and Waste Classification
Given the presence of the aminopyridine functional group, it is prudent to handle 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Therefore, all waste containing this compound, including residual amounts, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines established by the Environmental Protection Agency (EPA).[2]
Key Hazard Considerations:
| Hazard Profile | Anticipated Risks and Precautions |
| Toxicity | Aminopyridines can be toxic or fatal if swallowed.[3][4] Assume a similar level of toxicity for this compound. |
| Irritation | May cause skin and serious eye irritation.[3][4] Avoid all direct contact. |
| Inhalation | May cause respiratory irritation.[3][4] Handle exclusively in a well-ventilated area or chemical fume hood. |
| Environmental | Potential to be toxic to aquatic life.[3] Prevent any release into the environment.[5] |
Personal Protective Equipment (PPE)
Before handling 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one or its waste, all personnel must be equipped with the appropriate PPE.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[3]
-
Hand Protection : Wear chemically resistant gloves, such as butyl rubber. Nitrile gloves may not offer sufficient protection and should be used with caution, preferably double-gloved.[6] Always consult the glove manufacturer's compatibility chart.
-
Body Protection : A fully buttoned lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[7]
-
Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[7]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[2]
Step 1: Container Selection Select a waste container that is chemically compatible with 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one and any solvents used. High-density polyethylene (HDPE) containers are a suitable choice for many chemical wastes.[1] The container must have a secure, leak-proof closure.[2]
Step 2: Waste Collection
-
Solid Waste : Collect unadulterated solid 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one, as well as any contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[1]
-
Liquid Waste : If the compound is in a solution, collect this waste in a separate, clearly labeled, and leak-proof hazardous waste container.[1] Do not mix with incompatible waste streams. For instance, keep acidic and basic waste streams separate.
-
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.[1]
Step 3: Labeling Properly label all waste containers from the moment the first drop of waste is added.[8][9] The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "Waste 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one". Avoid using abbreviations or chemical formulas.[9]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").[8]
-
The date when waste was first added to the container (the "accumulation start date").[8]
-
The composition of the waste, including any solvents and their approximate percentages.[9]
Storage of Hazardous Waste
Waste containers must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[9][10]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9]
-
Keep waste containers securely closed at all times, except when adding waste.[9] Do not leave funnels in the containers.[9]
-
Store containers in a well-ventilated area.[11]
-
Ensure that incompatible waste types are segregated, using physical barriers or secondary containment if necessary.[2] For example, store this waste away from strong oxidizing agents and acids.[6]
-
The total volume of hazardous waste in an SAA should not exceed 55 gallons.[10]
Contingency and Emergency Plan
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill : Determine the extent and nature of the spill. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]
-
Containment : If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Cleanup : Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.[1]
Accidental Exposure:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6] Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
Final Disposal Procedures
The final disposal of hazardous waste must be handled by trained professionals.
-
Once a waste container is full or has been in storage for the maximum allowed time (typically 90 days in a central accumulation area), arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[13]
-
The most probable method of disposal for pyridine-containing compounds is high-temperature incineration.[14][15]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one.
Caption: Decision tree for waste segregation and disposal.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the expense of personal or environmental health.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
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CSIR IIP. Laboratory Chemical Waste Management. [Link]
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Duke University. (2020, January 22). Laboratory Chemical Waste Management Practice. [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
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Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]
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Accela ChemBio Inc. (n.d.). Safety Data Sheet: 3-Amino-2H-[1,2'-bipyridin]-2-one. [Link]
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Washington State University. (n.d.). Pyridine Standard Operating Procedure. [Link]
-
Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. [Link]
-
Biochem Chemopharma. (n.d.). 2-Amino Pyridine Safety Data Sheet. [Link]
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University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. [Link]
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Medical & Biological Laboratories (MBL) Co., Ltd. (n.d.). Safety Data Sheet. [Link]
-
Cytiva. (2025, November 17). Product Safety Data Information. [Link]
-
Lab Alley. (n.d.). Pyridine Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

